3-Methyl-tetrahydro-pyran-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-8-3-2-6(5)7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUCYGOVYIGXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89534-37-2 | |
| Record name | 3-methyloxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 3-Methyl-tetrahydro-pyran-4-ol
Introduction: The Significance of 3-Methyl-tetrahydro-pyran-4-ol in Modern Drug Discovery
This compound, a substituted tetrahydropyran, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The tetrahydropyran ring is a prevalent scaffold in numerous natural products and synthetic molecules, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties to drug candidates. The precise positioning of substituents, such as the methyl and hydroxyl groups in this compound, can profoundly influence a molecule's biological activity, metabolic stability, and overall suitability as a therapeutic agent.
This technical guide provides a comprehensive overview of the core physical properties of this compound. While comprehensive experimental data for this specific isomer is not widely available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and established methodologies to determine these properties. By understanding the "how" and "why" behind these experimental determinations, researchers can effectively characterize this and similar molecules, accelerating the drug discovery process. This guide will delve into the established protocols for determining key physical parameters and for elucidating its structure through spectroscopic techniques.
Core Physical Characteristics of this compound
A thorough understanding of a compound's physical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation. For this compound, the following properties are of primary importance.
| Property | Value/Information | Source |
| Molecular Formula | C6H12O2 | |
| Molecular Weight | 116.16 g/mol | |
| CAS Number | 89534-37-2 | |
| Appearance | Colorless oil/solid (based on synthesis) | |
| Boiling Point | Not experimentally determined. Predicted to be lower than its precursor, 3-Methyltetrahydropyran-4-one (174.9 ± 15.0 °C at 760 mmHg).[1] The presence of the hydroxyl group allows for hydrogen bonding, which would likely increase its boiling point relative to an unfunctionalized tetrahydropyran. | |
| Melting Point | Not experimentally determined. The presence of stereoisomers will influence the melting point, with pure enantiomers or diastereomers potentially having sharp melting points, while mixtures may exhibit a melting range. | |
| Density | Not experimentally determined. Predicted to be in the range of its isomers and precursors (e.g., 3-Methyltetrahydropyran-4-one is predicted to have a density of 1.0 ± 0.1 g/cm³).[1] | |
| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, and dichloromethane due to its cyclic ether structure and hydroxyl group. Its solubility in water is likely to be moderate, influenced by the hydrophilic hydroxyl group and the hydrophobic methyl and tetrahydropyran ring. |
Experimental Determination of Physical Properties: A Methodological Deep Dive
In the absence of established experimental data, this section provides detailed, field-proven protocols for determining the key physical properties of this compound. Understanding these methodologies is crucial for any researcher working with novel compounds.
Workflow for Physical Property Determination
Caption: A generalized workflow for the synthesis, purification, and subsequent characterization of this compound.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility and purity. For a compound like this compound, the Thiele tube method is a reliable and commonly used technique for micro-scale determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount (a few milliliters) of purified this compound is placed in a small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is gently heated at the side arm to ensure even heat distribution.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Boiling Point Reading: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.
Causality: This method works on the principle that the vapor pressure of the liquid inside the capillary tube equals the external atmospheric pressure at the boiling point. As the liquid cools, the point at which it re-enters the capillary signifies this equilibrium.
Density Measurement
Density is a fundamental physical property that can be used to identify a substance and assess its purity. For a liquid like this compound, a pycnometer is the standard instrument for accurate density determination.
Step-by-Step Protocol:
-
Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
-
Sample Filling: The pycnometer is filled with the purified this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
Weighing: The filled pycnometer is weighed.
-
Temperature Control: The measurement should be conducted at a constant, recorded temperature (e.g., 20 °C or 25 °C) as density is temperature-dependent.
-
Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
Causality: This method provides a direct and precise measurement of mass per unit volume, which is the definition of density.
Spectroscopic Elucidation: Unveiling the Molecular Architecture
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). A trace amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Analysis: The spectrum is analyzed for chemical shifts (δ), integration (relative number of protons), and splitting patterns (multiplicity), which reveal the connectivity of the protons in the molecule.
Expected ¹H NMR Features:
-
Methyl Group: A doublet signal for the methyl protons, coupled to the adjacent proton on the tetrahydropyran ring.
-
Ring Protons: A series of complex multiplets for the protons on the tetrahydropyran ring.
-
Hydroxyl Proton: A broad singlet that can exchange with D₂O.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample in a deuterated solvent is typically required compared to ¹H NMR.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
-
Data Analysis: The spectrum will show a series of singlets, with the chemical shift of each signal corresponding to a unique carbon environment in the molecule.
Expected ¹³C NMR Features:
-
Six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (e.g., carbons attached to oxygen will be downfield).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
FTIR Spectroscopy Protocol (for a liquid sample):
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: The salt plates are placed in the spectrometer, and the IR spectrum is recorded.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands.
Expected FTIR Features for this compound:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ due to the sp³ C-H bonds.
-
C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ corresponding to the C-O bonds of the alcohol and the ether.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Mass Spectrometry Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Ionization: The molecules are ionized, typically using a technique like Electron Ionization (EI).
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (116.16).
-
Fragmentation Pattern: A series of peaks corresponding to the masses of stable fragments formed upon ionization. The fragmentation pattern will be influenced by the positions of the methyl and hydroxyl groups.
Significance in Drug Development and Research
The physical properties of this compound are critical determinants of its potential as a scaffold or intermediate in drug development.
-
Solubility: Influences its absorption, distribution, metabolism, and excretion (ADME) properties. A balance of aqueous and lipid solubility is often desired for oral bioavailability.
-
Boiling and Melting Points: These properties are important for purification, handling, and formulation processes.
-
Stereochemistry: The presence of stereocenters in this compound means that different stereoisomers can have vastly different biological activities and pharmacokinetic profiles. The ability to separate and characterize these isomers is crucial.
The tetrahydropyran motif is found in a variety of bioactive molecules, and understanding the impact of substitution patterns on physical and biological properties is an active area of research.
Conclusion
References
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3-Methyltetrahydropyran-4-one | CAS#:119124-53-7. Chemsrc. Available at: [Link].
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Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Cheméo. Available at: [Link].
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link].
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2-Methyl-tetrahydro-pyran-4-OL | C6H12O2 | CID 10080379. PubChem. Available at: [Link].
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predicting likely fragments in a mass spectrum. YouTube. Available at: [Link].
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4-Methyloxan-4-ol | C6H12O2 | CID 12347118. PubChem. Available at: [Link].
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Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link].
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Summary of the proposed fragmentation pathways for compounds 3a and 4a... ResearchGate. Available at: [Link].
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mass spectra - fragmentation patterns. Chemguide. Available at: [Link].
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2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. Scent.vn. Available at: [Link].
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An In-Depth Technical Guide to the Structural Isomers of 3-Methyl-tetrahydro-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its favorable physicochemical properties and conformational pre-organization. This guide provides a comprehensive technical overview of the structural isomers of 3-methyl-tetrahydro-pyran-4-ol, focusing on the synthesis, characterization, and conformational analysis of its diastereomers: cis-3-methyl-tetrahydro-pyran-4-ol and trans-3-methyl-tetrahydro-pyran-4-ol. We will delve into the stereoselective synthetic strategies required to access each isomer, the nuanced spectroscopic techniques for their unambiguous identification, and the thermodynamic principles governing their stability. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of complex molecules incorporating this versatile heterocyclic building block.
Introduction: The Significance of the this compound Scaffold
The tetrahydropyran ring is a common structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1] Its presence can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. The substitution pattern on the THP ring, and particularly the relative stereochemistry of those substituents, can have a profound impact on a molecule's three-dimensional shape and, consequently, its biological function.
The this compound system, with stereocenters at the C3 and C4 positions, exists as two pairs of enantiomers, which can be grouped into two diastereomeric forms: cis and trans. The relative orientation of the methyl and hydroxyl groups dictates the overall topography of the molecule and its potential interactions with chiral environments such as enzyme active sites or receptors. A thorough understanding of the synthesis and properties of each isomer is therefore critical for its effective application in drug design and total synthesis.
Stereoselective Synthesis of cis- and trans-3-Methyl-tetrahydro-pyran-4-ol
The primary route to the diastereomers of this compound is through the reduction of the corresponding ketone, 3-methyl-tetrahydro-pyran-4-one. The stereochemical outcome of this reduction is highly dependent on the nature of the hydride reagent employed, specifically its steric bulk. This allows for the selective formation of either the cis or trans isomer.
Synthesis of the Precursor: 3-Methyl-tetrahydro-pyran-4-one
The starting ketone can be synthesized through various established methods for constructing tetrahydropyranone rings.
Diastereoselective Reduction to Access the cis and trans Isomers
The stereoselectivity of the hydride reduction of 3-methyl-tetrahydro-pyran-4-one is governed by the direction of hydride attack on the carbonyl group, which can occur from either the axial or equatorial face of the predominant chair conformation.
-
Axial Attack: Leads to the formation of an equatorial hydroxyl group.
-
Equatorial Attack: Results in the formation of an axial hydroxyl group.
The preferred trajectory of the incoming hydride is influenced by steric hindrance.
Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), preferentially attack the carbonyl group from the less hindered axial face. This leads to the thermodynamically more stable product where the hydroxyl group is in the equatorial position. In the most stable chair conformation of the product, the methyl group will also favor the equatorial position, resulting in the trans isomer.[2]
Experimental Protocol: Synthesis of trans-3-Methyl-tetrahydro-pyran-4-ol [3]
-
Dissolve 3-methyl-tetrahydro-pyran-4-one (1.0 g, 8.76 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (0.40 g, 10.5 mmol) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Quench the reaction by the dropwise addition of water (3 mL) over 10 minutes.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify by column chromatography on silica gel to yield the trans isomer as the major product.
Bulky, sterically demanding hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too large to approach from the more hindered axial face. Therefore, they preferentially attack from the equatorial direction, leading to the formation of the axial alcohol. This results in the thermodynamically less stable cis isomer as the major product.[4]
Experimental Protocol: Synthesis of cis-3-Methyl-tetrahydro-pyran-4-ol
-
Dissolve 3-methyl-tetrahydro-pyran-4-one (1.0 g, 8.76 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 10.5 mL, 10.5 mmol) dropwise to the stirred solution via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of water, followed by 3M sodium hydroxide solution and 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography on silica gel to yield the cis isomer as the major product.
Spectroscopic Characterization and Differentiation
Unambiguous identification of the cis and trans isomers is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and mass spectrometry (MS) provide complementary structural information.
¹H NMR Spectroscopy: The Power of Coupling Constants
The most definitive method for assigning the relative stereochemistry of the 3-methyl and 4-hydroxyl groups is by analyzing the vicinal coupling constant (³J) between the protons at C3 and C4 (H3 and H4). The magnitude of this coupling is dictated by the dihedral angle between these two protons, as described by the Karplus equation.
-
trans Isomer: In the most stable chair conformation, both the methyl and hydroxyl groups are equatorial. This places the H3 and H4 protons in a trans-diaxial relationship, with a dihedral angle of approximately 180°. This results in a large coupling constant , typically in the range of 10-13 Hz .[5]
-
cis Isomer: In the most stable chair conformation, the methyl group is equatorial and the hydroxyl group is axial. This places the H3 and H4 protons in a gauche relationship, with a dihedral angle of approximately 60°. This leads to a small coupling constant , typically in the range of 3-6 Hz .[5]
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts are also sensitive to the stereochemical environment. The carbon bearing the axial hydroxyl group in the cis isomer will typically be shielded (shifted to a lower ppm value) compared to the carbon with the equatorial hydroxyl group in the trans isomer due to the gamma-gauche effect.
Comparative Spectroscopic Data
| Spectroscopic Parameter | cis-3-Methyl-tetrahydro-pyran-4-ol | trans-3-Methyl-tetrahydro-pyran-4-ol | Rationale for Difference |
| ¹H NMR: ³J(H3, H4) | ~3-6 Hz | ~10-13 Hz | Dihedral angle dependence of coupling constant (gauche vs. anti-periplanar).[5] |
| ¹H NMR: δ(H4) | Typically more downfield | Typically more upfield | Anisotropic effects of the axial vs. equatorial C-O bond. |
| ¹³C NMR: δ(C4) | Shielded (lower ppm) | Deshielded (higher ppm) | Gamma-gauche effect of the axial hydroxyl group. |
| IR: ν(O-H) | May show evidence of intramolecular H-bonding | Primarily intermolecular H-bonding | Proximity of axial OH to the ring oxygen. |
Experimental Protocols for Spectroscopic Analysis
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to accurately determine chemical shifts (δ) in ppm and coupling constants (J) in Hz.
IR Sample Preparation (ATR):
-
Place a small drop of the liquid sample or a few crystals of the solid sample directly onto the ATR crystal of an FT-IR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Conformational Analysis and Thermodynamic Stability
The tetrahydropyran ring adopts a chair conformation to minimize angle and torsional strain. The stability of the cis and trans isomers is determined by the energetic penalties associated with placing substituents in axial positions. These energetic costs are quantified by "A-values," which represent the difference in Gibbs free energy between the axial and equatorial conformations for a given substituent.[6]
-
Methyl Group: The A-value for a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol.[7]
-
Hydroxyl Group: The A-value for a hydroxyl group is smaller, around 0.9 kcal/mol.
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Spectroscopic Data of 3-Methyl-tetrahydro-pyran-4-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-tetrahydro-pyran-4-ol is a heterocyclic organic compound with a tetrahydropyran ring system substituted with a methyl group at the 3-position and a hydroxyl group at the 4-position. This structure gives rise to stereoisomerism, specifically cis and trans diastereomers, which exhibit distinct physical, chemical, and spectroscopic properties. A thorough understanding of the spectroscopic signature of each isomer is paramount for researchers in organic synthesis, medicinal chemistry, and drug development for unambiguous identification, characterization, and quality control. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, with a focus on differentiating between its cis and trans isomers.
The tetrahydropyran motif is a common scaffold in a variety of natural products and pharmacologically active molecules. The precise stereochemistry of substituents on this ring can profoundly influence a molecule's biological activity and pharmacokinetic profile. Therefore, the ability to confidently assign the relative stereochemistry of molecules like this compound is a critical skill for scientists in the field.
Molecular Structure and Stereoisomerism
The core structure of this compound consists of a saturated six-membered ring containing one oxygen atom. The presence of two stereocenters at positions 3 and 4 results in two diastereomers: cis-3-Methyl-tetrahydro-pyran-4-ol and trans-3-Methyl-tetrahydro-pyran-4-ol. These isomers are not mirror images and thus have different energies and spectroscopic properties.
The stereochemical relationship between the methyl and hydroxyl groups dictates the preferred chair conformation of the tetrahydropyran ring and the axial or equatorial disposition of these substituents. This, in turn, has a significant impact on the spectroscopic data, particularly the 1H NMR chemical shifts and coupling constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon skeleton, the chemical environment of each proton, and the relative stereochemistry of the substituents.
1H NMR Spectroscopy
The 1H NMR spectrum of this compound is complex due to the presence of multiple chiral centers and the conformational flexibility of the tetrahydropyran ring. However, careful analysis of chemical shifts, coupling constants, and multiplicities allows for the differentiation of the cis and trans isomers. The predicted 1H NMR data for both isomers are summarized in Table 1.
Table 1: Predicted 1H NMR Spectroscopic Data for cis- and trans-3-Methyl-tetrahydro-pyran-4-ol (in CDCl3)
| Proton | cis-Isomer Chemical Shift (ppm) & Multiplicity | trans-Isomer Chemical Shift (ppm) & Multiplicity |
| H2ax | ~3.8 - 4.0 (dd) | ~3.9 - 4.1 (dd) |
| H2eq | ~3.2 - 3.4 (m) | ~3.3 - 3.5 (m) |
| H3 | ~1.8 - 2.0 (m) | ~1.6 - 1.8 (m) |
| H4 | ~3.9 - 4.1 (m) | ~3.5 - 3.7 (m) |
| H5ax | ~1.5 - 1.7 (m) | ~1.4 - 1.6 (m) |
| H5eq | ~1.9 - 2.1 (m) | ~1.8 - 2.0 (m) |
| H6ax | ~3.4 - 3.6 (m) | ~3.3 - 3.5 (m) |
| H6eq | ~4.0 - 4.2 (m) | ~3.9 - 4.1 (m) |
| 3-CH3 | ~0.9 - 1.1 (d) | ~0.8 - 1.0 (d) |
| 4-OH | Variable (br s) | Variable (br s) |
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl3) is standard for non-polar to moderately polar organic molecules. The predicted chemical shifts are based on established principles of NMR spectroscopy, where electronegative atoms like oxygen deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). The multiplicity of each signal is determined by the number of neighboring protons (n+1 rule).
Distinguishing Cis and Trans Isomers: The key to differentiating the cis and trans isomers lies in the coupling constant between the protons at C3 and C4 (3JH3-H4).
-
In the trans isomer , the more stable chair conformation is expected to have both the methyl and hydroxyl groups in equatorial positions. This would result in an axial-axial relationship between H3 and H4, leading to a large coupling constant (typically 8-12 Hz) .
-
In the cis isomer , one substituent will be axial and the other equatorial. This leads to an axial-equatorial or equatorial-equatorial relationship between H3 and H4, resulting in a small coupling constant (typically 2-5 Hz) .[1]
This difference in the coupling constant is a definitive diagnostic tool for assigning the stereochemistry.
13C NMR Spectroscopy
The 13C NMR spectrum provides information about the number of unique carbon atoms and their chemical environment. The predicted 13C NMR data for the isomers of this compound are presented in Table 2.
Table 2: Predicted 13C NMR Spectroscopic Data for cis- and trans-3-Methyl-tetrahydro-pyran-4-ol (in CDCl3)
| Carbon | cis-Isomer Chemical Shift (ppm) | trans-Isomer Chemical Shift (ppm) |
| C2 | ~68 - 72 | ~70 - 74 |
| C3 | ~35 - 39 | ~38 - 42 |
| C4 | ~65 - 69 | ~70 - 74 |
| C5 | ~30 - 34 | ~32 - 36 |
| C6 | ~63 - 67 | ~65 - 69 |
| 3-CH3 | ~15 - 19 | ~13 - 17 |
Interpretation: The chemical shifts of the carbon atoms are influenced by the electronegativity of the adjacent oxygen atom and the overall stereochemistry of the molecule. The carbons directly bonded to the oxygen (C2 and C6) and the carbon bearing the hydroxyl group (C4) appear at higher chemical shifts. Subtle differences in the chemical shifts between the cis and trans isomers are expected due to the different steric environments in their preferred chair conformations.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key absorptions are associated with the O-H bond of the alcohol and the C-O bonds of the alcohol and the ether.
Table 3: Characteristic IR Absorptions for this compound
| Functional Group | Wavenumber (cm-1) | Intensity & Shape |
| O-H (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H (alkane) | 3000 - 2850 | Medium to Strong |
| C-O (alcohol) | 1260 - 1000 | Strong |
| C-O (ether) | 1150 - 1085 | Strong |
Expertise & Experience: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between alcohol molecules. The C-O stretching region can sometimes provide clues to distinguish between primary, secondary, and tertiary alcohols. As this compound is a secondary alcohol, a strong C-O stretch is expected in the 1150-1075 cm-1 region. The strong C-O stretch of the cyclic ether will also appear in a similar region, likely leading to a complex, broad absorption band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. The fragmentation of this compound is expected to be influenced by the presence of both the hydroxyl group and the cyclic ether.
Expected Fragmentation Pathways:
-
Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule from the molecular ion, leading to a peak at m/z 98 (C6H10O).+.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol or the ether is a likely fragmentation pathway.
-
Cleavage between C3 and C4 could lead to various fragment ions.
-
Cleavage of the methyl group at C3 would result in a peak at m/z 101.
-
-
Ring Opening and Fragmentation: The tetrahydropyran ring can undergo opening followed by further fragmentation, leading to a complex pattern of smaller ions.
Trustworthiness: The observation of a molecular ion peak at m/z 116, corresponding to the molecular formula C6H12O2, would provide strong evidence for the compound's identity. The presence of a significant peak at m/z 98 would be indicative of an alcohol.
Experimental Protocols
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in about 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer.[2] Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]
-
13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A broadband proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]
IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm-1. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common technique for this type of molecule.
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualization of Key Concepts
Molecular Structure and Isomers
Caption: 2D structures of cis and trans isomers of this compound.
NMR Spectroscopy Workflow
Caption: A typical workflow for the NMR analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While IR and MS provide valuable information about the functional groups and molecular weight, NMR spectroscopy, particularly the analysis of 1H-1H coupling constants, is the definitive method for distinguishing between the cis and trans diastereomers. This guide provides the foundational knowledge and predicted data necessary for researchers to confidently identify and characterize these important heterocyclic compounds, thereby supporting advancements in synthetic chemistry and drug discovery.
References
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
- Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 290.
-
Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
- Belda, O., et al. (2004). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 69(21), 7216–7224.
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
ACS Organic & Inorganic Au. (2022). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [Link]
-
PubMed. (2003). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. [Link]
-
ResearchGate. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [Link]
-
The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
CORE. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. [Link]
-
CASPRE. 13C NMR Predictor. [Link]
-
Chemistry LibreTexts. (2022). Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. [Link]
-
National Institutes of Health. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
-
National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]
-
OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]
-
MDPI. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]
-
Semantic Scholar. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]
Sources
Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 3-Methyl-tetrahydro-pyran-4-ol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides a detailed exploration of the mass spectrometry of 3-Methyl-tetrahydro-pyran-4-ol, a substituted cyclic ether alcohol. While a publicly available, verified mass spectrum for this specific isomer is not readily accessible in common databases, this guide will leverage established principles of mass spectrometry and data from analogous structures to predict and interpret its fragmentation patterns under various ionization techniques. Our focus is on providing a robust, mechanistically-grounded framework for the analysis of this and similar molecules.
Foundational Principles: Ionization and Fragmentation of a Cyclic Ether Alcohol
This compound (C₆H₁₂O₂) possesses two key functional groups that dictate its fragmentation behavior: a secondary alcohol and a cyclic ether. The interplay of these features, along with the influence of the methyl substituent, leads to a characteristic mass spectrum. The choice of ionization technique is critical in determining the extent of fragmentation and the type of information that can be gleaned.
Electron Ionization (EI): Unraveling the Structure through Fragmentation
Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[1] For this compound, the molecular ion (M⁺˙) is expected to be of low abundance or even absent, a common characteristic for alcohols which readily undergo fragmentation.[2][3]
Predicted Electron Ionization Fragmentation Pathway
The major fragmentation pathways for this compound under EI conditions are predicted to be driven by the stabilization of the resulting fragment ions. Key fragmentation processes for alcohols include alpha-cleavage and dehydration.[2][3][4] For cyclic ethers, ring-opening and subsequent cleavages are common.[5][6]
Diagram: Predicted EI Fragmentation Pathways of this compound
Caption: Predicted EI fragmentation of this compound.
Key Predicted Fragmentations:
-
Loss of Water (M-18): A characteristic fragmentation for alcohols is the elimination of a water molecule, which would result in a peak at m/z 98.[2]
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a dominant fragmentation pathway for both alcohols and ethers.[2][3] For this compound, this could lead to several key fragments.
-
Ring Opening: The cyclic ether structure can undergo ring opening, followed by further fragmentation to produce a variety of smaller ions.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Proposed Origin |
| 116 | [C₆H₁₂O₂]⁺˙ | Molecular Ion (likely weak or absent) |
| 101 | [C₅H₉O₂]⁺ | Loss of methyl radical (•CH₃) |
| 98 | [C₆H₁₀O]⁺˙ | Loss of water (H₂O) |
| 87 | [C₄H₇O₂]⁺ | Alpha-cleavage at the C4-C5 bond |
| 71 | [C₄H₇O]⁺ | Subsequent fragmentation of m/z 98 or 87 |
| 57 | [C₃H₅O]⁺ | Ring fragmentation |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Isopropyl cation or acetyl cation from rearrangements |
Electrospray Ionization (ESI): A Softer Approach for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of an analyte.[7] For this compound, ESI would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 117.
ESI-MS/MS for Structural Elucidation:
To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), leading to fragmentation. The fragmentation patterns in ESI-MS/MS are often different from those in EI-MS due to the different nature of the precursor ion ([M+H]⁺ vs. M⁺˙).
Diagram: ESI-MS/MS Workflow for this compound
Caption: Workflow for ESI-MS/MS analysis.
Predicted ESI-MS/MS Fragments:
The fragmentation of the [M+H]⁺ ion will likely involve the loss of neutral molecules, such as water and small hydrocarbons.
Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 117 | 99 | H₂O |
| 117 | 81 | H₂O + H₂O (rearrangement) or C₂H₄O |
| 99 | 71 | C₂H₄ |
| 99 | 57 | C₃H₆ |
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, the following experimental protocols are designed as self-validating systems, incorporating quality control measures at each step.
Sample Preparation and Introduction
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working solutions by serial dilution of the stock solution to establish a calibration curve for quantitative analysis.
-
GC-MS Introduction: For EI-MS analysis, introduce the sample via a gas chromatograph (GC) to ensure separation from any impurities. A standard non-polar column (e.g., DB-5ms) is a suitable starting point.
-
LC-MS Introduction: For ESI-MS analysis, introduce the sample via a liquid chromatograph (LC) or direct infusion. A C18 reversed-phase column is recommended for LC separation.
GC-MS (EI) Method Parameters
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-200
LC-MS (ESI) Method Parameters
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Ion Source: ESI in positive ion mode
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
MS/MS Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
Data Interpretation and Validation
The interpretation of the mass spectra should be a systematic process.
-
Molecular Ion Identification: In the ESI spectrum, the [M+H]⁺ ion should be the most abundant peak in the full scan. In the EI spectrum, the presence of a small peak at m/z 116 should be investigated, though its absence is not unexpected.
-
Fragmentation Pattern Analysis: Compare the observed fragment ions in both EI and ESI-MS/MS spectra with the predicted fragmentation pathways and tables provided in this guide.
-
High-Resolution Mass Spectrometry (HRMS): Whenever possible, utilize a high-resolution mass spectrometer to obtain accurate mass measurements of the molecular and fragment ions.[1] This allows for the determination of the elemental composition of each ion, providing a high degree of confidence in its assignment.
-
Isotopic Pattern Analysis: For the molecular ion and key fragments, analyze the isotopic pattern to confirm the elemental composition.
Conclusion: A Predictive Framework for Analysis
This in-depth technical guide provides a comprehensive framework for understanding and predicting the mass spectrometric behavior of this compound. By combining fundamental principles of fragmentation with detailed, self-validating experimental protocols, researchers and scientists can confidently approach the analysis of this and structurally related compounds. The emphasis on mechanistic understanding and the use of both high-energy (EI) and soft (ESI) ionization techniques, coupled with tandem mass spectrometry, offers a powerful toolkit for the unambiguous identification and characterization of complex organic molecules in various scientific disciplines.
References
-
Heller, S. R., & Milne, G. W. A. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. Retrieved from [Link]
- Dagaut, P., & Karsenty, F. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 308(1), 79-88.
- Rotavera, B., et al. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. International Journal of Molecular Sciences, 21(18), 6808.
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Index of mass spectra of organic compounds. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 2.10. Retrieved from [Link]
-
YouTube. (2020). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
- Fang, M., et al. (2016). A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry.
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Methodological & Application
Application Note: Synthesis of 3-Methyl-tetrahydro-pyran-4-ol from 3-Methyltetrahydropyran-4-one: A Comparative Guide to Reductive Methodologies
Abstract
This application note provides a comprehensive technical guide for the synthesis of 3-methyl-tetrahydro-pyran-4-ol, a valuable heterocyclic building block, through the reduction of its corresponding ketone, 3-methyltetrahydropyran-4-one. Recognizing the critical importance of stereochemical control in drug discovery and development, this document details and compares three distinct reductive strategies: a standard sodium borohydride reduction, a highly diastereoselective L-Selectride® reduction, and a robust catalytic hydrogenation. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and methods for product purification and characterization. The guide is designed for researchers, medicinal chemists, and process development scientists seeking reliable and scalable methods for the preparation of substituted tetrahydropyranols, with a focus on understanding and controlling the formation of cis and trans diastereomers.
Introduction and Scientific Rationale
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. The specific stereochemistry of substituents on the THP ring can profoundly influence a molecule's biological activity and pharmacokinetic properties. The reduction of 3-methyltetrahydropyran-4-one is a classic example of 1,2-hydride addition to a cyclic ketone, which introduces a new stereocenter at the C4 position. The resulting product, this compound, can exist as two diastereomers: cis and trans.
The choice of reducing agent is paramount as it directly dictates the diastereomeric ratio (d.r.) of the product. This guide explores the underlying principles of stereoselective reductions to empower researchers to make informed decisions based on their specific synthetic goals.
-
Small, Unhindered Hydride Donors (e.g., NaBH₄): These reagents can typically approach the carbonyl from either the axial or equatorial face, often resulting in a mixture of diastereomers. The final ratio is influenced by a delicate balance of steric and electronic factors, including torsional strain and the Felkin-Anh model principles.[1]
-
Bulky, Sterically Hindered Hydride Donors (e.g., L-Selectride®): These reagents, such as lithium tri-sec-butylborohydride, are highly sensitive to the steric environment of the ketone.[1][2] They preferentially attack from the less sterically encumbered face, leading to a high degree of diastereoselectivity.[3]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a heterogeneous metal catalyst (e.g., Pd/C).[4] The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less hindered face, often yielding high stereoselectivity.[5]
Reaction Mechanism and Stereochemical Pathway
The reduction of 3-methyltetrahydropyran-4-one proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The presence of the methyl group at the adjacent C3 position creates two distinct faces for hydride attack, leading to the formation of the cis and trans isomers.
Caption: Stereochemical pathways in the reduction of 3-methyltetrahydropyran-4-one.
Comparative Overview of Synthetic Protocols
The selection of a specific protocol depends on the desired stereochemical outcome, scale, cost, and available equipment. The following table summarizes the key attributes of the three detailed methods.
| Feature | Protocol 1: NaBH₄ Reduction | Protocol 2: L-Selectride® Reduction | Protocol 3: Catalytic Hydrogenation |
| Primary Outcome | Mixture of diastereomers | High diastereoselectivity (trans isomer) | High diastereoselectivity (trans isomer) |
| Reagent Cost | Low | High | Moderate (catalyst can be expensive) |
| Safety & Handling | Relatively safe; handle with care | Pyrophoric reagent; requires inert atmosphere | Flammable H₂ gas; requires specialized equipment |
| Typical Yield | Good to Excellent (75-95%) | Good to Excellent (80-95%) | Excellent (>90%) |
| Scalability | Excellent | Good; requires careful control | Excellent; common in industrial processes |
| Ideal For | Rapid, cost-effective synthesis where stereochemistry is not critical. | High-value synthesis requiring a specific diastereomer. | Clean, high-yielding reactions; scalable processes. |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Reduction using Sodium Borohydride (NaBH₄)
This protocol provides a straightforward and cost-effective method, typically yielding a mixture of diastereomers.
Materials:
-
3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol)
-
Sodium borohydride (NaBH₄) (0.40 g, 10.5 mmol, 1.2 equiv)
-
Methanol (MeOH), anhydrous (20 mL)
-
Deionized water (5 mL)
-
Dichloromethane (DCM) (3 x 20 mL)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol) and dissolve in methanol (20 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (0.40 g, 10.5 mmol) portion-wise over 10 minutes. Causality: The addition is performed slowly at 0 °C to control the exothermic reaction and minimize side reactions.[6]
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the dropwise addition of deionized water (5 mL) at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.[6]
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Protocol 2: Diastereoselective Reduction using L-Selectride®
This protocol employs a sterically hindered hydride source to achieve high diastereoselectivity, favoring the trans isomer. Note: L-Selectride® is pyrophoric and moisture-sensitive; strict anhydrous and inert atmosphere techniques are required.
Materials:
-
3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol)
-
L-Selectride® (1.0 M solution in THF, 10.5 mL, 10.5 mmol, 1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Aqueous sodium hydroxide (NaOH), 3 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Ethyl acetate (EtOAc) (3 x 25 mL)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Add 3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol) and anhydrous THF (20 mL) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride® solution (10.5 mL, 10.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Causality: The low temperature is critical for maximizing stereoselectivity and controlling the high reactivity of the reagent.[1]
-
Stir the reaction at -78 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Workup: While maintaining the temperature at -78 °C, slowly quench the reaction by adding 3 M NaOH (5 mL), followed by the very careful dropwise addition of 30% H₂O₂ (5 mL) to oxidize the residual borane species.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the highly enriched trans-3-methyl-tetrahydro-pyran-4-ol.
Protocol 3: Reduction via Catalytic Hydrogenation
This method is highly efficient and clean, often providing excellent diastereoselectivity. It requires specialized equipment for handling hydrogen gas.
Materials:
-
3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol)
-
Palladium on carbon (10% Pd/C, 100 mg, ~10 wt%)
-
Ethyl acetate (EtOAc) or Ethanol (EtOH) (25 mL)
-
Hydrogen (H₂) gas
Procedure:
-
To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol), the solvent (25 mL), and the Pd/C catalyst.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi). Causality: Hydrogen pressure increases the concentration of dissolved H₂, accelerating the reaction rate.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake or by GC/MS analysis of an aliquot.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite® prevents the fine catalyst particles from passing through the filter paper.
-
Wash the Celite® pad with additional solvent (10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the product, typically in high purity and with high diastereoselectivity for the trans isomer.
-
Purification: If necessary, the product can be further purified by flash column chromatography.
Experimental Workflow and Characterization
A successful synthesis requires rigorous monitoring and characterization. The general workflow for these protocols is outlined below.
Caption: General experimental workflow for the synthesis and analysis.
Expected Characterization Data:
| Analysis | Starting Material (Ketone) | Product (Alcohol) |
| Formula | C₆H₁₀O₂ | C₆H₁₂O₂ |
| MW | 114.14 g/mol | 116.16 g/mol |
| FT-IR (cm⁻¹) | ~2950 (C-H), ~1715 (C=O) | ~3400 (broad, O-H), ~2950 (C-H), ~1050 (C-O) |
| ¹H NMR | Absence of carbinol proton | Presence of a carbinol proton (CH-OH) at ~3.5-4.0 ppm |
| ¹³C NMR | Carbonyl carbon signal at ~208 ppm | Carbinol carbon signal at ~70-75 ppm |
Analysis of Diastereomeric Ratio (d.r.): The d.r. can be determined by integration of well-resolved, characteristic signals in the ¹H NMR spectrum of the crude product. The carbinol proton (CH-OH) or the methyl group protons are often suitable for this analysis.
Conclusion
The reduction of 3-methyltetrahydropyran-4-one to this compound can be achieved through several effective methods. The choice of protocol should be guided by the specific requirements of the synthesis, particularly the need for stereochemical control. Sodium borohydride offers a rapid and economical route to a mixture of diastereomers, while L-Selectride® and catalytic hydrogenation provide reliable pathways to the trans isomer with high diastereoselectivity. The detailed protocols and characterization guidelines presented here serve as a robust resource for chemists in research and development.
References
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. (2022). [Link]
- Preparation method of tetrahydropyran-4-one and pyran-4-one.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). [Link]
-
Sodium borohydride. Wikipedia. [Link]
-
L/N/K-Selectride. Chem-Station International Edition. (2017). [Link]
-
A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones. The Journal of Organic Chemistry. (2014). [Link]
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. The Organic Chemistry Tutor (YouTube). (2016). [Link]
-
Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids. ACS Omega. (2018). [Link]
-
Wipf, P. Reductions. University of Pittsburgh. [Link]
-
Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. Molecules. (2007). [Link]
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Application Notes and Protocols for Lewis Acid-Catalyzed Prins Cyclization of Homoallylic Alcohols
Introduction: The Strategic Importance of the Prins Cyclization
The Prins cyclization is a powerful and atom-economical reaction in organic synthesis for the construction of substituted tetrahydropyran (THP) rings.[1][2][3] These six-membered oxygen-containing heterocycles are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone provides a direct route to these valuable scaffolds. Lewis acids have emerged as particularly effective catalysts, offering mild reaction conditions and high levels of stereocontrol, making the Prins cyclization a cornerstone in modern synthetic strategy.[4][5] This guide provides an in-depth exploration of various Lewis acid catalysts for this transformation, complete with mechanistic insights and detailed experimental protocols for researchers in drug development and synthetic chemistry.
Mechanistic Underpinnings: The Role of the Lewis Acid
The catalytic cycle of the Prins cyclization is initiated by the activation of the carbonyl compound by a Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a key oxocarbenium ion intermediate upon reaction with the homoallylic alcohol.[6][7] The subsequent intramolecular attack of the pendant alkene onto the oxocarbenium ion forms the tetrahydropyran ring and a new carbocationic intermediate. The fate of this carbocation dictates the final product, which can be a 4-halotetrahydropyran (if a halide source is present), a 4-hydroxytetrahydropyran (upon aqueous workup), or a dihydropyran (following elimination of a proton).
The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state where the substituents on the forming THP ring preferentially occupy equatorial positions to minimize steric interactions.[1][3] This generally leads to the formation of cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity.[1][3]
However, a potential competing pathway is the reversible 2-oxonia-Cope rearrangement, which can lead to racemization or the formation of undesired side products.[1][3] The choice of Lewis acid and reaction conditions plays a crucial role in suppressing this competing reaction and ensuring high fidelity in the desired cyclization pathway.[3]
Caption: Generalized mechanism of Lewis acid-catalyzed Prins cyclization.
A Comparative Overview of Common Lewis Acid Catalysts
The selection of an appropriate Lewis acid is critical for the success of a Prins cyclization. Different catalysts offer varying degrees of reactivity, cost-effectiveness, and functional group tolerance.
| Lewis Acid Catalyst | Key Advantages | Common Substrates | Potential Drawbacks |
| Indium(III) triflate (In(OTf)₃) | Mild, water-tolerant, effective in catalytic amounts. | Wide range of aldehydes and homoallylic alcohols. | Can be expensive. |
| Bismuth(III) chloride (BiCl₃) | Inexpensive, effective for forming 4-chlorotetrahydropyrans.[1][2] | Aromatic and aliphatic aldehydes. | May require stoichiometric amounts in some cases. |
| Iron(III) chloride (FeCl₃) | Readily available, inexpensive, and efficient.[1][2][3] | Broad substrate scope, including alkynylsilane alcohols.[1][2] | Can be moisture-sensitive, potentially leading to Brønsted acid catalysis. |
| Aluminum(III) chloride (AlCl₃) | Strong Lewis acid, effective for less reactive substrates.[1][2] | Can promote cyclization of in-situ generated homoallylic alcohols.[1][2] | Can be harsh, leading to side reactions. |
| Tin(IV) chloride (SnCl₄) | Highly effective for generating 4-chlorotetrahydropyrans.[1][2] | Used in the synthesis of natural products like centrolobine.[1][2] | Can lead to racemization if not carefully controlled. |
| Scandium(III) triflate (Sc(OTf)₃) | Highly active catalyst, can be used in low loadings. | Broad applicability. | High cost can be a limiting factor. |
| Iodine (I₂) | Metal-free, mild conditions, does not require anhydrous conditions.[8] | Homoallylic alcohols with endocyclic double bonds.[8] | Less effective for acyclic homoallylic alcohols.[8] |
Experimental Protocols
The following protocols are representative examples of Lewis acid-catalyzed Prins cyclizations and should be adapted based on the specific substrates and desired outcomes.
Protocol 1: Bismuth(III) Chloride-Catalyzed Synthesis of 4-Chlorotetrahydropyrans
This protocol is adapted from a procedure for the synthesis of polysubstituted halogenated tetrahydropyrans.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Bismuth(III) chloride (BiCl₃)
-
Trimethylsilyl chloride (TMSCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Syringes and needles
Caption: Workflow for BiCl₃-catalyzed Prins cyclization.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add BiCl₃ (0.05 equiv.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the aldehyde (1.2 equiv.) followed by the dropwise addition of TMSCl (1.2 equiv.).
-
Stir the mixture for 5 minutes at 0 °C.
-
Add a solution of the homoallylic alcohol (1.0 equiv.) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chlorotetrahydropyran.
Protocol 2: Iron(III) Chloride-Catalyzed Synthesis of 4-Hydroxytetrahydropyrans
This protocol is based on the general principle of using FeCl₃ as a versatile Lewis acid for Prins cyclization to yield 4-hydroxy-substituted THPs.[1][2][3]
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous FeCl₃ (10-20 mol%).
-
Add anhydrous dichloromethane and cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1.0-1.2 equiv.) to the suspension.
-
Add the homoallylic alcohol (1.0 equiv.) to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 4-hydroxytetrahydropyran.
Conclusion and Future Outlook
The Lewis acid-catalyzed Prins cyclization of homoallylic alcohols is a robust and highly adaptable method for the synthesis of tetrahydropyran derivatives. The choice of catalyst is paramount and should be tailored to the specific substrates and desired product. The development of new, more efficient, and enantioselective Lewis acid catalysts continues to be an active area of research.[4][9] As our understanding of the reaction mechanism deepens, we can expect the emergence of even more sophisticated catalytic systems that will further expand the synthetic utility of the Prins cyclization in the creation of complex molecules for the pharmaceutical and agrochemical industries.
References
-
Díez-Poza, C., & Barbero, A. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. [Link]
-
Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
-
Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
-
Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Center for Biotechnology Information. [Link]
-
Olivares-Romero, J. L., & Santillan, R. (2022). Recent Advances in the Prins Reaction. ACS Omega. [Link]
-
List, B., & Podolan, G. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society. [Link]
-
Dobbs, A. P. (n.d.). On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)Civet. ResearchGate. [Link]
-
Díez-Poza, C., & Barbero, A. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications. [Link]
-
Yadav, J. S., & Reddy, B. V. S. (n.d.). Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. ResearchGate. [Link]
-
da Silva, F. P. L., & de Mattos, M. C. S. (2013). Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes. PubMed. [Link]
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The Strategic Application of 3-Methyl-tetrahydropyran-4-ol as a Versatile Chiral Building Block in Modern Synthesis
Introduction: Unlocking Stereochemical Complexity with a Privileged Scaffold
In the landscape of contemporary drug discovery and natural product synthesis, the tetrahydropyran (THP) motif stands out as a privileged scaffold, embedded in a vast array of biologically active molecules.[1] Its conformational pre-organization and ability to engage in specific hydrogen bonding interactions make it a cornerstone of molecular design. Among the decorated THP building blocks, 3-Methyl-tetrahydropyran-4-ol emerges as a particularly valuable synthon. The presence of two stereogenic centers at the C3 and C4 positions gives rise to four possible stereoisomers, each offering a unique three-dimensional arrangement of its hydroxyl and methyl functionalities. This inherent stereochemical diversity allows for the nuanced control of molecular architecture, a critical factor in modulating biological activity and optimizing pharmacokinetic properties.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the strategic utilization of 3-Methyl-tetrahydropyran-4-ol as a chiral building block. Moving beyond a mere recitation of synthetic procedures, we will explore the underlying principles that govern its stereoselective synthesis, the practicalities of its chiral resolution, and its application in the construction of complex molecular targets. The protocols and discussions herein are designed to provide not only a roadmap for the use of this versatile building block but also a deeper understanding of the chemical logic that underpins its synthetic utility.
Stereoselective Synthesis of 3-Methyl-tetrahydropyran-4-ol Isomers: A Strategic Overview
The controlled synthesis of the desired stereoisomer of 3-Methyl-tetrahydropyran-4-ol is paramount to its effective use as a chiral building block. The relative orientation of the methyl and hydroxyl groups (cis or trans) dictates the overall topography of the molecule and, consequently, its utility in a synthetic campaign. The primary route to this scaffold involves the diastereoselective reduction of the corresponding ketone, 3-methyl-tetrahydropyran-4-one.
Diastereoselective Reduction of 3-Methyl-tetrahydropyran-4-one
The stereochemical outcome of the reduction of 3-methyl-tetrahydropyran-4-one is highly dependent on the nature of the reducing agent and the reaction conditions. Bulky hydride reagents tend to favor axial attack on the carbonyl group, leading to the equatorial alcohol, while smaller hydride reagents can approach from either the axial or equatorial face, often resulting in a mixture of diastereomers.
-
Formation of the cis-Isomer (Equatorial Attack): Reagents such as sodium borohydride (NaBH₄) in protic solvents like methanol or ethanol generally favor the formation of the cis isomer, where the hydroxyl group is in an axial position and the methyl group is equatorial (or vice-versa, depending on the chair conformation). This is due to the preferential equatorial attack of the hydride on the more stable chair conformation of the ketone, where the methyl group occupies an equatorial position to minimize steric strain.
-
Formation of the trans-Isomer (Axial Attack): To achieve a predominance of the trans isomer, where both the methyl and hydroxyl groups are in equatorial positions (in the most stable chair conformation), bulkier reducing agents are typically employed. Reagents like lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are known to favor axial attack, leading to the formation of the equatorial alcohol.
Caption: Diastereoselective reduction of 3-methyl-tetrahydropyran-4-one.
Chiral Resolution: Accessing Enantiopure Building Blocks
For applications in asymmetric synthesis, obtaining enantiomerically pure 3-Methyl-tetrahydropyran-4-ol is essential. While asymmetric synthesis of the ketone precursor is an option, a more common and practical approach is the resolution of the racemic alcohol. Lipase-catalyzed kinetic resolution is a powerful and environmentally benign method for achieving this separation.
Enzymatic Kinetic Resolution via Transesterification
Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters (transesterification) in organic solvents. Crucially, many lipases exhibit high enantioselectivity, meaning they will preferentially acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains as the alcohol).
Commonly used lipases for this purpose include Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, and lipases from Pseudomonas cepacia (Amano Lipase PS).[2] The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and solvent can significantly influence both the reaction rate and the enantioselectivity.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Protocols
Protocol 1: Synthesis of cis-3-Methyl-tetrahydropyran-4-ol[3]
Materials:
-
3-Methyldihydro-2H-pyran-4(3H)-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of 3-methyldihydro-2H-pyran-4(3H)-one (1.0 g, 8.9 mmol) in MeOH (20 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (410 mg, 10.7 mmol) portion-wise to the stirred solution, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
After 1 hour, quench the reaction by the dropwise addition of deionized water (3 mL) over 10 minutes.
-
Remove the methanol in vacuo using a rotary evaporator to obtain a residue.
-
To the residue, add CH₂Cl₂ (15 mL) and stir for 10 minutes.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate in vacuo to afford the title compound as a colorless oil/solid.
Expected Yield: ~76%
Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic 3-Methyl-tetrahydropyran-4-ol
-
Immobilized Lipase (e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Reaction vessel with a stopper
-
Orbital shaker or magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried reaction vessel containing racemic 3-Methyl-tetrahydropyran-4-ol (1.0 equiv) and anhydrous organic solvent, add activated 4 Å molecular sieves.
-
Add vinyl acetate (1.5-3.0 equiv) and the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Seal the vessel and place it on an orbital shaker or stir at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50% (or the optimal ee is achieved for both components), filter off the enzyme and the molecular sieves.
-
Wash the enzyme with the reaction solvent and combine the filtrates.
-
Concentrate the filtrate in vacuo.
-
Separate the resulting ester and the unreacted alcohol by silica gel column chromatography.
-
The enantiomerically enriched ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the corresponding enantiopure alcohol.
Spectroscopic Characterization: Distinguishing Stereoisomers
The unambiguous identification of the cis and trans diastereomers of 3-Methyl-tetrahydropyran-4-ol is crucial. ¹H and ¹³C NMR spectroscopy are the most powerful tools for this purpose. The relative stereochemistry can be deduced from the coupling constants (³J) between the protons at C3 and C4, and the chemical shifts of the methyl group and the protons on the pyran ring.[3][4][5]
General NMR Characteristics:
-
cis-Isomer: In the most stable chair conformation, the methyl group will be equatorial and the hydroxyl group axial. The proton at C4 (bearing the hydroxyl group) will be equatorial, and the proton at C3 will be axial. This will result in a small axial-equatorial coupling constant (³J₃,₄ ≈ 2-4 Hz).
-
trans-Isomer: In the most stable chair conformation, both the methyl and hydroxyl groups will be equatorial. The protons at C3 and C4 will both be axial, leading to a large axial-axial coupling constant (³J₃,₄ ≈ 8-12 Hz).
Table 1: Predicted Spectroscopic Data for 3-Methyl-tetrahydropyran-4-ol Diastereomers
| Parameter | cis-Isomer (predicted) | trans-Isomer (predicted) |
| ¹H NMR | ||
| H-4 (ppm) | ~3.8-4.0 (broad singlet or narrow multiplet) | ~3.4-3.6 (multiplet) |
| H-3 (ppm) | ~1.8-2.0 (multiplet) | ~1.6-1.8 (multiplet) |
| ³J(H-3, H-4) (Hz) | ~2-4 | ~8-12 |
| CH₃ (ppm) | ~0.9-1.0 (doublet) | ~0.8-0.9 (doublet) |
| ¹³C NMR | ||
| C-4 (ppm) | ~65-68 | ~70-73 |
| C-3 (ppm) | ~35-38 | ~38-41 |
| CH₃ (ppm) | ~12-15 | ~10-13 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Applications in Synthesis: A Gateway to Complex Molecules
The enantiopure stereoisomers of 3-Methyl-tetrahydropyran-4-ol are valuable starting materials for the synthesis of a variety of complex molecules, particularly those found in natural products and pharmaceuticals. The hydroxyl group provides a handle for further functionalization, such as oxidation to the ketone, etherification, or displacement, while the methyl group serves as a stereodefining element.
While direct applications of the parent 3-Methyl-tetrahydropyran-4-ol in named drug syntheses are not extensively documented in readily available literature, the substituted 3-methyl-tetrahydropyran-4-ol core is a key feature in several important molecules. For instance, the tetrahydropyran rings of the potent antitumor macrolide, (-)-Lasonolide A, contain a 3-methyl substituent, highlighting the significance of this structural motif.[6][7][8][9] The synthetic strategies towards these complex molecules often involve the stereoselective construction of a highly substituted 3-methyl-tetrahydropyran ring system, underscoring the value of understanding the fundamental chemistry of simpler building blocks like 3-Methyl-tetrahydropyran-4-ol.
Conclusion
3-Methyl-tetrahydropyran-4-ol is more than just a simple heterocyclic alcohol; it is a versatile and powerful chiral building block that provides access to significant stereochemical and structural diversity. A thorough understanding of its stereoselective synthesis, chiral resolution, and spectroscopic properties is essential for its effective implementation in a synthetic strategy. As the demand for enantiomerically pure and structurally complex molecules continues to grow in the fields of medicine and materials science, the strategic application of such well-defined chiral synthons will undoubtedly play an increasingly critical role in enabling the innovations of tomorrow.
References
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Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by ( S )-3,3′-Cl 2 -BINOL. (2022). ResearchGate. [Link]
-
Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. (2008). ScienceDirect. [Link]
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Lipase-mediated resolution of 4-TMS-3-butyn-2-ol and use of the mesylate derivatives as a precursor to a highly stereoselective chiral allenylindium reagent. (2003). PubMed. [Link]
-
Preparation of tetrahydropyran building blocks. Conditions and reagents. ResearchGate. [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). Asian Journal of Organic Chemistry. [Link]
-
Total Synthesis of (−)-Lasonolide A. PubMed Central. [Link]
-
Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PubMed Central. [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. [Link]
-
A Concise Synthesis of (−)-Lasonolide A. (2014). Journal of the American Chemical Society. [Link]
-
Bioactive molecules containing a trans-fused tetrahydropyran bicyclic... ResearchGate. [Link]
-
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4R)-. PubChem. [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. (2025). Preprints.org. [Link]
-
Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (2023). Hilaris Publisher. [Link]
-
Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PubMed Central. [Link]
-
Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PubMed Central. [Link]
-
Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. (2017). PubMed. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. (2020). MDPI. [Link]
-
Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. ResearchGate. [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025). MDPI. [Link]
-
Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. (2018). ResearchGate. [Link]
-
1H and 13C NMR conformational properties calculated by Spartan 18, and 400/125.77 MHz experimental data of methyl β-orcinolcarboxylate and atranorin, a comparative study. ResearchGate. [Link]
-
The Trost Synthesis of (-)-Lasonolide A. (2014). Organic Chemistry Portal. [Link]
-
Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. PubMed Central. [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025). MDPI. [Link]
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Strategic Protection of 3-Methyl-tetrahydropyran-4-ol: A Guide for Synthetic Chemists
Introduction: Navigating the Synthetic Landscape of a Versatile Chiral Building Block
3-Methyl-tetrahydropyran-4-ol is a valuable chiral scaffold in medicinal chemistry and natural product synthesis. Its tetrahydropyran core is a prevalent motif in numerous biologically active molecules, and the stereochemistry of the hydroxyl and methyl groups offers a platform for intricate molecular designs. However, the secondary alcohol at the C-4 position presents a synthetic challenge. Its nucleophilicity and acidity can interfere with a wide range of transformations at other sites of a molecule, necessitating a robust protecting group strategy.
This guide provides an in-depth analysis of protecting group strategies for 3-methyl-tetrahydropyran-4-ol, with a focus on the practical implications of the steric hindrance imposed by the adjacent methyl group at C-3. We will explore the selection, installation, and cleavage of common protecting groups, offering detailed protocols and the rationale behind procedural choices to empower researchers in drug development and complex molecule synthesis.
Strategic Considerations: The Impact of the C-3 Methyl Group
The primary challenge in protecting the hydroxyl group of 3-methyl-tetrahydropyran-4-ol is the steric congestion created by the neighboring methyl group. This steric hindrance dictates the choice of protecting group and the reaction conditions required for efficient installation and removal. Less sterically demanding protecting groups or more reactive reagents are often necessary to overcome the decreased accessibility of the hydroxyl group.
Herein, we will focus on three classes of protecting groups that offer a range of stabilities and deprotection methods suitable for various synthetic pathways:
-
Silyl Ethers: Versatile and widely used, their steric bulk can be tuned.
-
Benzyl Ethers: Robust and stable to a wide range of non-reductive conditions.
-
Acyl (Ester) Groups: Useful for their stability to acidic conditions and ease of removal under basic conditions.
The selection of a particular protecting group is contingent on the planned synthetic route, specifically the orthogonality of its deprotection conditions relative to other functional groups present in the molecule.[1]
Protecting Group Strategies and Protocols
Silyl Ethers: Tunable Stability and Mild Deprotection
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation and cleavage under mild conditions.[2][3] For a sterically hindered secondary alcohol like 3-methyl-tetrahydropyran-4-ol, the choice of the silylating agent is critical.
Strategy and Rationale:
Due to the steric hindrance from the adjacent methyl group, standard silylating agents like tert-butyldimethylsilyl chloride (TBSCl) may react sluggishly. A more reactive silylating agent, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) *, is often the reagent of choice for hindered secondary alcohols.[4] Alternatively, a bulkier silyl group like triisopropylsilyl (TIPS) can be employed if greater stability is required in subsequent synthetic steps. The TIPS group offers enhanced stability towards acidic conditions compared to the TBS group.
Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether
This protocol is designed for the efficient silylation of a sterically hindered secondary alcohol.
| Reagent/Parameter | Quantity/Value | Notes |
| 3-Methyl-tetrahydropyran-4-ol | 1.0 equiv | --- |
| tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) | 1.2 equiv | A highly reactive silylating agent. |
| 2,6-Lutidine | 1.5 equiv | A non-nucleophilic base to scavenge the generated triflic acid. |
| Dichloromethane (DCM) | Anhydrous, sufficient to make a 0.1 M solution | Ensure the solvent is dry to prevent hydrolysis of the silylating agent. |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 1-4 hours | Monitor by TLC until starting material is consumed. |
Step-by-Step Methodology:
-
To a solution of 3-methyl-tetrahydropyran-4-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2,6-lutidine (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TBSOTf (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.
Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
TBAF is the most common reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.[5][6]
| Reagent/Parameter | Quantity/Value | Notes |
| TBS-protected alcohol | 1.0 equiv | --- |
| Tetrabutylammonium fluoride (TBAF) | 1.1 equiv (1M solution in THF) | A slight excess ensures complete deprotection. |
| Tetrahydrofuran (THF) | Anhydrous, sufficient to make a 0.1 M solution | --- |
| Temperature | 0 °C to room temperature | --- |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the 1 M solution of TBAF in THF (1.1 equiv) dropwise.[6]
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water and dilute with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography to yield the deprotected 3-methyl-tetrahydropyran-4-ol.
Benzyl Ethers: Robust Protection for Demanding Synthetic Routes
Benzyl (Bn) ethers are highly stable protecting groups, inert to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[7] This makes them ideal for multi-step syntheses where harsh conditions are employed.
Strategy and Rationale:
The standard method for benzyl ether formation is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by an SN2 reaction with a benzyl halide.[3][8] For a sterically hindered secondary alcohol, this reaction may require elevated temperatures or the use of a phase-transfer catalyst to achieve a reasonable reaction rate. Deprotection is most commonly and cleanly achieved by catalytic hydrogenolysis.[9]
Protocol 3: Protection as a Benzyl (Bn) Ether
| Reagent/Parameter | Quantity/Value | Notes |
| 3-Methyl-tetrahydropyran-4-ol | 1.0 equiv | --- |
| Sodium hydride (NaH) | 1.2 equiv (60% dispersion in mineral oil) | A strong base to form the alkoxide. Handle with care. |
| Benzyl bromide (BnBr) | 1.1 equiv | The electrophile for the SN2 reaction. |
| Tetrahydrofuran (THF) | Anhydrous, sufficient to make a 0.2 M solution | --- |
| Tetrabutylammonium iodide (TBAI) | 0.1 equiv (optional) | A phase-transfer catalyst that can accelerate the reaction. |
| Temperature | 0 °C to reflux | --- |
| Reaction Time | 4-16 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-methyl-tetrahydropyran-4-ol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add TBAI (0.1 equiv, optional) followed by the dropwise addition of benzyl bromide (1.1 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the benzyl-protected ether.
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
| Reagent/Parameter | Quantity/Value | Notes |
| Benzyl-protected alcohol | 1.0 equiv | --- |
| Palladium on carbon (10% Pd/C) | 10 mol % | The catalyst for the hydrogenation. |
| Hydrogen (H₂) | 1 atm (balloon) or higher pressure | The reducing agent. |
| Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) | Sufficient to make a 0.1 M solution | Choose a solvent that solubilizes the starting material. |
| Temperature | Room temperature | --- |
| Reaction Time | 2-24 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent (e.g., methanol).
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. For sterically hindered ethers, the reaction may be slow.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.
For benzyl ethers that are resistant to standard hydrogenolysis due to steric hindrance, alternative methods such as using N-bromosuccinimide and light can be employed.[10]
Acyl (Ester) Protecting Groups: Orthogonal to Acid-Sensitive Groups
Ester protecting groups, such as acetate (Ac) or benzoate (Bz), are valuable when subsequent reactions involve acidic conditions, under which silyl and some other ether-based protecting groups are labile. They are stable to a variety of synthetic conditions but are readily cleaved by basic hydrolysis.[11]
Strategy and Rationale:
The formation of an acetate ester is typically straightforward, involving the reaction of the alcohol with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction, especially for hindered alcohols. Deprotection is achieved by saponification with a base such as potassium carbonate in methanol or sodium hydroxide in aqueous alcohol.
Protocol 5: Protection as an Acetate (Ac) Ester
| Reagent/Parameter | Quantity/Value | Notes |
| 3-Methyl-tetrahydropyran-4-ol | 1.0 equiv | --- |
| Acetic anhydride | 1.5 equiv | --- |
| Pyridine | As solvent or 2.0 equiv in DCM | Acts as both base and solvent. |
| 4-Dimethylaminopyridine (DMAP) | 0.1 equiv | Catalyzes the acylation. |
| Temperature | Room temperature | --- |
| Reaction Time | 2-6 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
Dissolve 3-methyl-tetrahydropyran-4-ol (1.0 equiv) in pyridine, or in DCM with triethylamine (2.0 equiv).
-
Add DMAP (0.1 equiv) followed by acetic anhydride (1.5 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
Protocol 6: Deprotection of an Acetate Ester
| Reagent/Parameter | Quantity/Value | Notes |
| Acetate-protected alcohol | 1.0 equiv | --- |
| Potassium carbonate (K₂CO₃) | 2.0 equiv | A mild base for saponification. |
| Methanol/Water | 9:1 v/v | The solvent system for the hydrolysis. |
| Temperature | Room temperature | --- |
| Reaction Time | 1-4 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
Dissolve the acetate-protected alcohol (1.0 equiv) in a 9:1 mixture of methanol and water.
-
Add potassium carbonate (2.0 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected alcohol.
Summary and Comparison of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Considerations for 3-Methyl-tetrahydropyran-4-ol |
| TBS Ether | TBSOTf, 2,6-lutidine, DCM, 0 °C to rt | TBAF, THF, rt; or mild acid | Stable to most bases, mild oxidants, and reducing agents. Labile to acid and fluoride. | Excellent choice. Use of TBSOTf overcomes steric hindrance. Mild deprotection. |
| TIPS Ether | TIPSCl, imidazole, DMF, rt | TBAF, THF, rt; or stronger acid | More stable to acidic conditions than TBS. | A good alternative to TBS if greater acid stability is needed. |
| Benzyl Ether | NaH, BnBr, THF, reflux | H₂/Pd/C, MeOH, rt | Very stable to a wide range of conditions except for catalytic hydrogenolysis. | A robust option for lengthy syntheses. Protection may require forcing conditions. |
| Acetate Ester | Ac₂O, pyridine, DMAP, rt | K₂CO₃, MeOH/H₂O, rt | Stable to acidic and neutral conditions. Labile to bases. | Useful when orthogonality to acid-sensitive groups is required. |
Conclusion
The successful synthesis of complex molecules bearing the 3-methyl-tetrahydropyran-4-ol moiety is critically dependent on a well-conceived protecting group strategy. The steric hindrance imparted by the C-3 methyl group necessitates the use of more reactive reagents for protection, such as TBSOTf for silylation, or potentially forcing conditions for benzylation. The choice between silyl ethers, benzyl ethers, and acyl groups should be guided by the planned synthetic route, with careful consideration of the stability of the protecting group to all anticipated reaction conditions. The protocols provided herein offer a practical starting point for researchers to efficiently protect and deprotect this versatile chiral building block, thereby facilitating its use in the synthesis of novel chemical entities.
References
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
-
University of Windsor. Alcohol Protecting Groups. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- MH Chem. (2022, June 17). Silyl group deprotection by TBAF solution [Video]. YouTube.
-
Wikipedia. (2023). Protecting group. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. Benzyl Protection. Retrieved from [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
- Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers.
- Singh, A., & Kumar, S. (2012). A Very Practical and Selective Method for PMB Protection of Alcohols. Tetrahedron Letters, 53(43), 5789-5792.
-
Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
- Lee, H., & Kim, S. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 17(11), 623.
-
OpenOChem Learn. Protection of Alcohols. Retrieved from [Link]
- Demchenko, A. V., et al. (2020).
- Reddy, B. V. S., et al. (2009). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. Tetrahedron Letters, 50(3), 299-302.
- El-Boukili, M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 183-193.
- Yadav, J. S., et al. (2008).
- Sajiki, H., & Hirota, K. (2006). Recent advances in the selective catalytic hydrogenation of functional groups with palladium on carbon (Pd/C) and other supported palladium catalysts. Chemical Society Reviews, 35(8), 690-699.
- Li, W., & Hackenberger, C. P. R. (2021). A Silyl Ether-Protected Building Block for O-GlcNAcylated Peptide Synthesis to Enable One-Pot Acidic Deprotection.
- Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
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- 11. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 3-Methyl-tetrahydro-pyran-4-ol for Bioassay Applications and Library Development
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in modern drug discovery, recognized for its favorable physicochemical properties and its role as a versatile bioisostere for carbocyclic rings.[1] This application note provides a comprehensive guide for the strategic chemical derivatization of 3-Methyl-tetrahydro-pyran-4-ol, a readily accessible building block featuring a reactive secondary alcohol. We present detailed protocols for a suite of chemical transformations—including esterification, etherification, and carbamate formation—designed to enable robust Structure-Activity Relationship (SAR) studies. Furthermore, we detail methodologies for installing bio-orthogonal "click chemistry" handles and fluorescent reporters, thereby transforming the core scaffold into sophisticated chemical probes for advanced bioassays. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Introduction: The Rationale for Derivatization
In the landscape of medicinal chemistry, the generation of molecular diversity from a core scaffold is a cornerstone of hit-to-lead optimization. The this compound scaffold presents an ideal starting point for such exploration. Its tetrahydropyran ring offers a conformationally constrained, low-lipophilicity alternative to a cyclohexane ring, while the embedded oxygen atom can serve as a hydrogen bond acceptor, potentially enhancing target engagement.[1]
The primary reactive site, a secondary alcohol at the C4 position, is a versatile functional group amenable to a wide array of chemical modifications. Derivatization serves several critical purposes in a drug discovery cascade:
-
Systematic SAR Exploration: Creating a library of analogues by modifying the C4 substituent allows for a systematic investigation of how size, electronics, and hydrogen bonding capacity at this position impact biological activity.
-
Modulation of Physicochemical Properties: The addition of different functional groups can fine-tune critical drug-like properties such as solubility, cell permeability (LogP), and metabolic stability.
-
Development of Tool Compounds: The introduction of specific moieties, such as fluorescent dyes or affinity tags, converts the parent molecule into a "tool compound" for mechanism-of-action studies, target validation, and advanced bio-imaging assays.
This document outlines the foundational chemistry and provides validated, step-by-step protocols to empower researchers to unlock the full potential of the this compound scaffold.
Caption: High-level workflow for leveraging the this compound scaffold.
Physicochemical Properties of the Core Scaffold
This compound is a chiral cyclic ether-alcohol. The synthesis from its corresponding ketone precursor, 3-methyldihydro-2H-pyran-4(3H)-one, typically yields a mixture of diastereomers (cis and trans) relative to the C3 methyl group.[2] For initial library synthesis, a diastereomeric mixture is often sufficient; however, chromatographic separation or stereoselective synthesis may be required for advanced optimization studies.
| Property | Value | Source |
| CAS Number | 89534-37-2 | [3] |
| Molecular Formula | C₆H₁₂O₂ | [4] |
| Molecular Weight | 116.16 g/mol | [5] |
| Boiling Point (est.) | 174.9 ± 15.0 °C at 760 mmHg | [5] |
| LogP (est.) | -0.29 | [5] |
| Appearance | Colorless oil/solid | [2] |
| Reactive Center | Secondary Alcohol (-OH) at C4 | - |
Derivatization Strategies and Experimental Protocols
The secondary alcohol of this compound is the key handle for derivatization. The following protocols are designed to be robust and adaptable for generating a diverse chemical library. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Strategy 1: Esterification for SAR Library Generation
Esterification is one of the most straightforward and effective methods for rapidly generating a large, diverse library of analogues. Acyl chlorides or anhydrides are common, highly reactive reagents for this purpose. The use of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is recommended to accelerate the reaction of the somewhat sterically hindered secondary alcohol.
Sources
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- 2. This compound synthesis - chemicalbook [chemicalbook.com]
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- 4. rel-(3R,4R)-4-methyltetrahydropyran-3-ol | C6H12O2 | CID 89511275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyltetrahydropyran-4-one | CAS#:119124-53-7 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-tetrahydro-pyran-4-OL Diastereomers
Welcome to the technical support guide for the purification of 3-Methyl-tetrahydro-pyran-4-OL diastereomers. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights into tackling the common challenges associated with separating the cis and trans isomers of this important structural motif. As Senior Application Scientists, we understand that separating molecules with subtle stereochemical differences requires a blend of theoretical knowledge and practical troubleshooting. This guide is structured to provide both.
The core challenge in purifying this compound lies in the similar physicochemical properties of its diastereomers. The relative orientation of the methyl group at C3 and the hydroxyl group at C4 dictates the overall polarity and shape of the molecule, which are the primary handles for separation. This guide will walk you through method selection, optimization, and troubleshooting for achieving high diastereomeric purity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a sound purification strategy.
Q1: What are the primary methods for separating the cis and trans diastereomers of this compound?
The most common and effective methods are chromatographic. Given the polar nature of the hydroxyl group, normal-phase chromatography is typically the starting point. The main techniques include:
-
Flash Column Chromatography: Ideal for larger scale purifications (milligrams to grams) and for initial separation of the bulk material. It relies on differences in polarity to separate the diastereomers on a silica gel stationary phase.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for both analytical assessment of diastereomeric ratio (dr) and for purification of smaller quantities with high purity. Both normal-phase and reversed-phase columns can be effective, though unmodified silica is often a good starting point for diastereomer separation.[3]
-
Supercritical Fluid Chromatography (SFC): A powerful technique that uses supercritical CO2 as the primary mobile phase.[][5] It often provides faster separations and higher efficiency than HPLC for both diastereomeric and enantiomeric separations and is considered a greener alternative due to reduced solvent consumption.[][5]
Q2: How do I decide between Flash Chromatography, HPLC, and SFC?
Your choice depends on scale, required purity, and available equipment. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification method.
Q3: Can I use crystallization to separate these diastereomers?
While diastereomers have different physical properties, including solubility, direct crystallization of this compound is often challenging as it can be an oil or a low-melting solid.[6] Furthermore, even if crystallization occurs, it may not be selective, or it may form a eutectic mixture that prevents complete separation. However, if one diastereomer is significantly less soluble in a particular solvent system, fractional crystallization can be a viable, scalable option.[7] This often requires extensive screening of solvents and conditions.[8]
Q4: When and why should I consider derivatization?
Consider derivatization when direct separation by chromatography provides poor resolution. The principle is to chemically modify the hydroxyl group to create a new pair of diastereomers with more pronounced differences in their physical properties.[9]
-
Causality: By converting the polar hydroxyl group into a bulkier, less polar ester (e.g., a benzoate or p-nitrobenzoate ester), you can alter the molecule's interaction with the stationary phase and magnify the subtle conformational differences between the diastereomers, leading to better separation.[10] Derivatization can also improve detection (e.g., by adding a UV-active chromophore) and sometimes induces crystallinity, making purification by recrystallization possible.[11]
Troubleshooting Guide
This guide addresses specific issues encountered during the purification process in a question-and-answer format.
Q: I'm running a flash column on silica gel, but my two diastereomers are co-eluting. What should I do?
A: This is the most common challenge. It indicates that the selectivity (α) of your chromatographic system is too low. Here’s a systematic approach to solving this.
-
Possible Cause 1: Incorrect Mobile Phase Polarity. The eluent may be too polar, causing both isomers to move too quickly up the column without sufficient interaction with the silica, or too non-polar, causing broad, unresolved peaks.
-
Solution: Systematically decrease the polarity of your eluent. For a typical hexane/ethyl acetate system, reduce the percentage of ethyl acetate. Small changes can have a significant impact. Aim for a retention factor (Rf) of ~0.2-0.3 for the lower-spotting isomer on your TLC plate to maximize the potential for separation on the column.
-
-
Possible Cause 2: Insufficiently Selective Solvent System. A simple binary mixture may not be optimal.
-
Solution: Introduce a third solvent to modulate selectivity. For polar compounds on silica, adding a small amount of methanol or isopropanol to a dichloromethane or ethyl acetate-based system can sometimes improve separation. Alternatively, switching to a completely different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) can alter the interactions and improve resolution.
-
-
Possible Cause 3: Column Overloading. Too much sample loaded onto the column will cause band broadening and prevent the separation of closely eluting compounds.
-
Solution: Reduce the amount of crude material loaded. A general rule of thumb for difficult separations is to load no more than 1-2% of the column's silica weight (e.g., 400-800 mg on a 40 g column).
-
-
Possible Cause 4: Poor Column Packing or Sample Loading. An improperly packed column or poor loading technique can ruin a separation.
-
Solution: Ensure the column is packed uniformly without any cracks or channels. For loading, dissolve the sample in a minimal amount of a strong solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the top of the column bed ("dry loading"). This technique results in a much sharper starting band.
-
Caption: Troubleshooting workflow for poor chromatographic separation.
Q: My diastereomers separate, but my yield is very low. Where did my compound go?
A: Low recovery is often due to irreversible adsorption onto the stationary phase or decomposition.
-
Possible Cause 1: Irreversible Adsorption. The hydroxyl group can bind very strongly to the acidic silanol groups on the silica surface, especially if the compound remains on the column for an extended period.
-
Solution: Deactivate the silica gel. This can be done by adding a small amount (0.1-1%) of a polar, basic additive like triethylamine or ammonia to the mobile phase. This additive will compete for the active sites on the silica, allowing your compound to elute more cleanly. Always perform a small-scale test first, as this can dramatically alter the chromatography.
-
-
Possible Cause 2: Compound Decomposition. Silica gel is acidic and can cause degradation of sensitive compounds.
-
Solution: Use a less acidic stationary phase like alumina (neutral or basic) or a bonded phase (like Diol or Amino). Alternatively, work quickly and avoid leaving the compound on the column for extended periods.
-
Q: I've tried everything with flash chromatography and still can't get baseline separation. What's next?
A: If flash chromatography is insufficient, you need a technique with higher resolving power.
-
Solution 1: Switch to HPLC or SFC. These techniques use smaller, more uniform particles in their columns, which provides significantly higher efficiency and resolving power. A normal-phase silica or a Diol column on an HPLC or SFC system is an excellent next step.[3]
-
Solution 2: Derivatize the Alcohol. As discussed in the FAQs, converting the alcohol to an ester or ether can increase the steric and electronic differences between the diastereomers, making them easier to separate. See the protocol below for a general procedure.[10][11]
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Pros | Cons | Best Suited For |
| Flash Chromatography | Adsorption chromatography using moderate pressure for faster elution. Separation based on polarity. | High capacity (grams), relatively low cost, widely available. | Lower resolution, requires more solvent, can be labor-intensive. | Initial bulk purification, separating compounds with significant ΔRf. |
| HPLC | High-pressure liquid chromatography with high-efficiency columns. Separation based on polarity or hydrophobicity. | Very high resolution, excellent for analytical and preparative scale, automated. | Lower capacity, higher cost (solvents, columns), more complex instrumentation. | High-purity separation of small-to-medium quantities, resolving closely eluting isomers.[12] |
| SFC | Supercritical fluid (CO₂) as mobile phase. Separation based on polarity and interaction with stationary phase. | Very fast, high resolution, reduced organic solvent use (greener), lower viscosity.[][5] | Higher initial instrument cost, less suitable for very polar, non-soluble compounds. | Rapid chiral and achiral separations, especially for less polar compounds.[3] |
| Recrystallization | Separation based on differential solubility of diastereomers in a specific solvent system. | Potentially very low cost, highly scalable, yields very pure material. | Success is not guaranteed, requires screening, can result in low yield if solubilities are similar.[7] | Large-scale purification when one diastereomer is significantly less soluble. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Diastereomer Separation
This protocol provides a starting point for separating cis/trans this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 90:10, 80:20, 70:30, 50:50).
-
Identify the solvent system that gives good separation and places the lower-spotting isomer at an Rf of ~0.2-0.3. Visualize with a potassium permanganate stain.
-
-
Column Preparation:
-
Select a column appropriate for your sample size (e.g., 40 g silica for ~400-800 mg of crude material).
-
Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version, e.g., 95:5 hexane/EtOAc).
-
Pour the slurry into the column and use air pressure to pack it firmly and evenly. Ensure no air bubbles or cracks are present.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 500 mg) in a minimal volume of a strong solvent (e.g., 2-3 mL of dichloromethane).
-
Add 1-2 g of silica gel to this solution.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column bed, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution using a flash chromatography system or gentle air pressure.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure desired diastereomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified diastereomer.
-
Protocol 2: Derivatization to an Ester for Improved Separation
This protocol describes the formation of a benzoate ester, which can enhance separability.
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the diastereomeric mixture of this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a base, such as triethylamine (1.5 eq) or pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting alcohol.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Separate the organic layer. Extract the aqueous layer twice with DCM.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
The resulting crude mixture of diastereomeric benzoate esters will be significantly less polar.
-
Purify the esters using the flash chromatography protocol described above, typically with a much less polar eluent system (e.g., starting with 98:2 hexane/ethyl acetate).
-
References
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2633. [Link]
-
Padrón, J. M., & Vilarrasa, J. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 1-12. [Link]
-
Patil, S., et al. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. ResearchGate. [Link]
-
Bélanger, F., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]
-
Reddy, B. V. S., et al. (2007). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Request PDF. [Link]
-
Attar, A. (2024). How Rose Essential Oil is Made. Natural Perfumes by AbdesSalaam Attar. [Link]
-
Zhang, L., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
-
Armstrong, D. W., & Han, S. M. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
-
Sweet, F., & Brown, R. K. (1968). Cis- and trans-2,4-dimethoxytetrahydropyran. Models for the study of the anomeric effect. Canadian Journal of Chemistry, 46(9), 1543-1548. [Link]
-
Paterson, I., et al. (2005). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PubMed Central. [Link]
-
LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. Chromatography Forum. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallisation. Wikipedia. [Link]
-
Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
-
LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. [Link]
-
Sciencemadness Discussion Board. (2006). Separation of diastereomers. Sciencemadness Discussion Board. [Link]
-
Keene, F. R., et al. (1996). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. Journal of the Chemical Society, Dalton Transactions, (20), 3951-3957. [Link]
-
Kumar, A., et al. (2018). Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2025). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Request PDF. [Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). ijrpls.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Cis and Trans 3-Methyl-tetrahydro-pyran-4-ol
Welcome to the technical support resource for the diastereomeric separation of 3-Methyl-tetrahydro-pyran-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common but critical challenge of isolating specific stereoisomers. The spatial arrangement of the methyl and hydroxyl groups significantly impacts the molecule's physicochemical properties and its interactions with biological targets. Therefore, achieving high diastereomeric purity is paramount for reliable downstream applications.
This document moves beyond simple protocols to explain the underlying principles of separation, offering robust troubleshooting strategies and detailed analytical methodologies to ensure the integrity of your results.
Understanding the Challenge: The Stereochemistry
The core challenge lies in separating two diastereomers: cis-3-Methyl-tetrahydro-pyran-4-ol and trans-3-Methyl-tetrahydro-pyran-4-ol. Their identical molecular weight and functional groups mean that separation must rely on subtle differences in their three-dimensional structures. The cis isomer has both the C3-methyl and C4-hydroxyl groups on the same face of the pyran ring (e.g., both equatorial or both axial in a given chair conformation), while the trans isomer has them on opposite faces. This structural difference leads to slight variations in polarity, steric hindrance, and crystal lattice packing, which we can exploit for separation.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the most reliable starting point for separating the cis and trans isomers of this compound?
Answer: For laboratory-scale purification, flash column chromatography on silica gel is the most common and effective initial approach. The principle of separation relies on the differential adsorption of the isomers to the polar silica surface. One isomer, typically the one with the more exposed hydroxyl group (often the cis isomer in its preferred conformation), will interact more strongly with the silica and thus elute later.
While other techniques like preparative HPLC or crystallization exist, flash chromatography offers a balance of simplicity, scalability, and cost-effectiveness, making it the ideal first method to optimize. In some cases, separation of related tetrahydropyranol diastereomers has been successfully achieved using column chromatography[1].
Q2: I'm performing flash column chromatography, but my isomers are co-eluting. How can I improve the separation?
Answer: This is a common issue due to the isomers' similar polarities. Achieving baseline separation requires systematic optimization. Here is a troubleshooting workflow:
Workflow: Optimizing Flash Chromatography for Diastereomer Separation
-
Analyze Your Mobile Phase (Eluent):
-
The Problem: An eluent that is too polar will move both isomers up the column too quickly, preventing differential interaction with the silica. An eluent that is not polar enough will result in excessively long retention times and broad peaks.
-
The Solution: The goal is to find a solvent system where the lower-eluting isomer has a Retention Factor (Rf) of ~0.2-0.3 on a TLC plate.
-
Start with a binary system, typically Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Perform a gradient TLC analysis. Spot your mixture on a TLC plate and develop it in chambers with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Identify the optimal ratio. The ratio that gives the best separation between the two spots on the TLC plate is your starting point for the column. Normal-phase silica columns with hexane and a polar solvent like 2-propanol are effective for separating isomers[2].
-
-
-
Assess Your Column Parameters:
-
The Problem: A short, wide column does not provide enough theoretical plates for a difficult separation.
-
The Solution: Use a long, narrow column. This increases the surface area of the stationary phase the compounds interact with, enhancing the separation. A length-to-diameter ratio of at least 20:1 is recommended.
-
-
Refine Your Sample Loading Technique:
-
The Problem: Loading the sample in a large volume of strong solvent will cause the initial band to be very wide, negating any potential separation.
-
The Solution: Use "dry loading." Adsorb your crude mixture onto a small amount of silica gel. After evaporating the solvent, carefully load this dry powder onto the top of your column bed. This creates a very narrow starting band.
-
-
Control the Elution Rate:
-
The Problem: Running the column too fast reduces the time the isomers have to equilibrate between the mobile and stationary phases, leading to poor resolution.
-
The Solution: Maintain a slow and steady flow rate. For a standard lab column, a drip rate of approximately one drop per second is a good target.
-
Summary of Optimized Column Chromatography Parameters
| Parameter | Standard Approach | Optimized for Isomer Separation | Rationale |
|---|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica Gel (60 Å, 230-400 mesh) | Industry standard with high surface area. |
| Mobile Phase | Isocratic (e.g., 7:3 Hex:EtOAc) | Shallow Gradient or Isocratic (e.g., 85:15 Hex:EtOAc) | A less polar mobile phase increases retention and magnifies small polarity differences. |
| Column Dimensions | Standard Ratio (e.g., 10:1) | High Ratio (e.g., >20:1 length/diameter) | Increases the number of theoretical plates for better resolution. |
| Sample Loading | Wet Loading | Dry Loading | Creates a highly concentrated starting band, preventing premature mixing. |
| Flow Rate | Fast (pressure-driven) | Slow & Controlled (gravity or low pressure) | Allows for proper equilibration between phases, maximizing separation. |
Q3: How do I definitively identify the cis and trans isomers and assess their purity after separation?
Answer: Confirmation requires spectroscopic analysis. While techniques like IR and MS confirm the molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating diastereomers .
-
¹H NMR Spectroscopy: The key to assignment lies in the coupling constants (J-values) between the protons on C3 and C4 (H3 and H4).
-
The chair conformation of the tetrahydropyran ring dictates the dihedral angles between these protons.
-
A large coupling constant (³JH3-H4 ≈ 8-12 Hz) typically indicates an anti-periplanar (diaxial) relationship between H3 and H4. This is characteristic of the trans isomer in its most stable conformation (where the large substituents are equatorial).
-
A smaller coupling constant (³JH3-H4 ≈ 2-5 Hz) suggests a syn-clinal (axial-equatorial or equatorial-equatorial) relationship, which is expected for the cis isomer. The configuration of cis and trans diastereomers is often established by analyzing these vicinal coupling constants[3].
-
-
¹³C NMR Spectroscopy: The carbon chemical shifts will also differ slightly due to the different steric environments in the two isomers. While less straightforward for initial assignment than ¹H NMR coupling constants, comparing the spectra of the two purified isomers will show a distinct set of peaks for each, allowing for purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for assessing purity.[4]
-
GC: The cis and trans isomers will likely have slightly different retention times on a standard GC column due to subtle differences in boiling point and interaction with the stationary phase. A single, sharp peak in the chromatogram of a purified fraction indicates high purity.
-
MS: The mass spectra of the two isomers will be virtually identical, as they are constitutional isomers that produce the same fragments. However, MS confirms the molecular weight (m/z) and fragmentation pattern consistent with this compound.
-
Protocol: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the sample is free of residual chromatography solvents by drying under high vacuum.
-
Mass: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Acquisition:
Q4: Column chromatography is too slow for my needs or is still providing poor separation. What are the alternatives?
Answer: If standard flash chromatography is insufficient, more powerful techniques or alternative methods should be considered.
-
High-Performance Liquid Chromatography (HPLC):
-
Why it Works: HPLC uses smaller stationary phase particles and high pressure, resulting in vastly superior resolving power compared to flash chromatography. A normal-phase separation on a silica (SiO₂) or diol-functionalized column would be a direct, high-resolution analogue to your TLC experiments. Chiral stationary phases can also be used for separating stereoisomers[5].
-
Starting Conditions: Use the optimized solvent system from your TLC analysis as a starting point for developing an isocratic or gradient HPLC method.
-
-
Supercritical Fluid Chromatography (SFC):
-
Why it Works: SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations. It is an excellent, environmentally friendly technique for separating isomers[6].
-
-
Fractional Crystallization:
-
Why it Works: This method is viable if one diastereomer has a significantly different solubility profile or a greater tendency to form a well-ordered crystal lattice.[6]
-
Procedure: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly. If one isomer is less soluble, it will crystallize out first. The crystals can be isolated by filtration. This process may need to be repeated to achieve high purity. Finding the right solvent system often requires screening.
-
References
-
Request PDF. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. ResearchGate. Available from: [Link]
-
Soós, T., et al. (n.d.). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC - NIH. Available from: [Link]
-
PubChem. (n.d.). 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4R)-. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O 3 ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Available from: [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Ilisz, I., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available from: [Link]
-
PubMed. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). National Center for Biotechnology Information. Available from: [Link]
-
PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. (1989). Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography. National Center for Biotechnology Information. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Available from: [Link]
- Google Patents. (n.d.). US3076035A - Separation of naphthol isomers.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available from: [Link]
-
Semantic Scholar. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). Available from: [Link]
-
ResearchGate. (2018). It´s posible to separate the isomers of Citral by HPLC in reverse phase column?. Available from: [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Available from: [Link]
-
PubMed. (n.d.). Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. National Center for Biotechnology Information. Available from: [Link]
-
Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Available from: [Link]
-
PubMed. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. National Center for Biotechnology Information. Available from: [Link]
-
NIH. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Center for Biotechnology Information. Available from: [Link]
-
OSTI.gov. (n.d.). RESEARCH ARTICLE Temperature-Programmed Separation of Hexane Isomers by Porous Calcium Chloranilate Metal-Organic Framework. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Available from: [Link]
-
PubMed. (2017). Adsorptive process design for the separation of hexane isomers using zeolites. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). 29 Si NMR spectrum of cis/trans mixture of 1. Available from: [Link]
Sources
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- 2. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids[v1] | Preprints.org [preprints.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Chiral HPLC Technical Support Center: 3-Methyl-tetrahydro-pyran-4-ol Enantiomers
Welcome to the dedicated technical support center for the chiral separation of 3-Methyl-tetrahydro-pyran-4-ol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method development and to offer solutions to common challenges encountered during this specific chiral High-Performance Liquid Chromatography (HPLC) analysis. As there is no universally established method for every chiral compound, this guide emphasizes a systematic approach to developing a robust and reliable separation, grounded in the fundamental principles of chiral chromatography.[1][2]
Part 1: Method Development Protocol for this compound Enantiomers
The successful separation of this compound enantiomers hinges on creating a transient diastereomeric complex with a chiral stationary phase (CSP), leading to differential retention times.[2] Due to the polar nature and conformational flexibility of this cyclic alcohol, a systematic screening of columns and mobile phases is crucial.
Initial Column Selection: A Strategic Approach
For a polar analyte like this compound, polysaccharide-based CSPs are the most promising starting point due to their broad enantioselectivity and versatility.[3] These phases, typically derivatives of cellulose or amylose, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving alcohol enantiomers.[4][5]
A recommended initial screening should include columns with complementary selectivities:
-
Cellulose-based CSPs: (e.g., CHIRALCEL® OD, CHIRALCEL® OZ) - Often effective for a wide range of compounds.
-
Amylose-based CSPs: (e.g., CHIRALPAK® AD, CHIRALPAK® AS) - Can provide alternative selectivity where cellulose phases may not be optimal.
-
Immobilized Polysaccharide CSPs: (e.g., CHIRALPAK® IA, IB, IC) - These offer the significant advantage of being compatible with a wider range of solvents, which can be crucial for optimizing the separation of polar analytes and for developing more robust methods.[6][7]
Mobile Phase Screening: Finding the Right Eluent System
The choice of mobile phase is as critical as the CSP. For this compound, both normal-phase and polar organic modes are viable starting points.
Step-by-Step Mobile Phase Screening Protocol:
-
Prepare a stock solution of your this compound racemic standard at a concentration of approximately 1 mg/mL in a solvent compatible with your initial mobile phase (e.g., ethanol or isopropanol).
-
Begin with a Normal Phase screen. A typical starting point is a mixture of a non-polar solvent and an alcohol modifier.
-
Initial Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) if the analyte lacks a strong chromophore, or a Refractive Index (RI) detector.
-
-
If no separation is observed, systematically vary the alcohol modifier. The nature and concentration of the alcohol can significantly impact selectivity.[8]
-
Change the alcohol: n-Hexane / Ethanol (90:10, v/v).
-
Adjust the concentration: n-Hexane / Isopropanol (80:20, v/v).
-
-
Explore the Polar Organic Mode. This can be particularly effective for polar compounds.
-
Mobile Phase: 100% Methanol or 100% Ethanol.
-
-
Consider Reversed-Phase Mode with caution. While less common for this type of analyte, it can sometimes be effective, especially with derivatized cyclodextrin or specific polysaccharide-based CSPs designed for aqueous conditions.[9] A typical mobile phase would be Acetonitrile/Water or Methanol/Water.
The following table summarizes the recommended screening strategy:
| Screening Phase | Mobile Phase System | Rationale & Key Considerations |
| Primary Screen | Normal Phase (NP) | High probability of success for alcohol enantiomers. Provides good peak shapes. |
| n-Hexane / Isopropanol (IPA) | Standard starting point. Vary ratio from 95/5 to 80/20. | |
| n-Hexane / Ethanol (EtOH) | Offers different selectivity compared to IPA. | |
| Secondary Screen | Polar Organic Mode (PO) | Useful if solubility in NP is low or if better selectivity is needed. |
| 100% Methanol or Ethanol | Simple, effective mobile phases for polar analytes. | |
| Tertiary Screen | Reversed Phase (RP) | Less common but can be effective on specific columns (e.g., CHIRALPAK® AD-RH). |
| Acetonitrile / Water | Requires a CSP stable in aqueous conditions. |
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and resolve problems.
Q1: I am not seeing any separation of the enantiomers (a single sharp peak). What should I do?
Answer: This indicates a lack of enantioselectivity under the current conditions. The primary cause is an insufficient difference in the interaction energy between the two enantiomers and the CSP.
Troubleshooting Steps:
-
Change the Alcohol Modifier: The steric hindrance and hydrogen bonding properties of the alcohol modifier play a crucial role. If you are using isopropanol, switch to ethanol, or vice-versa.[8]
-
Vary the Modifier Concentration: A higher percentage of alcohol will generally decrease retention time but can sometimes improve or diminish resolution. Systematically evaluate concentrations from 5% to 25%.
-
Switch to a Different CSP: If modifying the mobile phase on one column is unsuccessful, the next logical step is to screen a CSP with a different chiral selector (e.g., if you started with a cellulose-based column, try an amylose-based one).[2]
-
Lower the Column Temperature: Decreasing the temperature can sometimes enhance the subtle energetic differences in the diastereomeric complexes, leading to better resolution. Try reducing the temperature in 5 °C increments.
Q2: My peaks are split or show significant tailing. How can I improve the peak shape?
Answer: Poor peak shape is often due to secondary interactions with the stationary phase, issues with the sample solvent, or column degradation.
Troubleshooting Steps:
-
Sample Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Consider Mobile Phase Additives: For a neutral compound like this compound, this is less common. However, if impurities in your sample are acidic or basic, they can interact with the column. For acidic impurities, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) might improve peak shape. Conversely, for basic impurities, an acidic modifier like trifluoroacetic acid (TFA) could be beneficial.[10][11]
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column cleaning and regeneration. For immobilized CSPs, a wider range of strong solvents can be used for washing.
-
Check for Voids in the Column: A sudden drop in pressure or severely split peaks can indicate a void at the column inlet. Reversing the column (if permissible by the manufacturer) and flushing at a low flow rate can sometimes resolve this. A guard column is highly recommended to protect the analytical column.[12]
Q3: The retention times of my peaks are drifting. What is causing this instability?
Answer: Drifting retention times usually point to issues with column equilibration, mobile phase composition, or temperature fluctuations.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns. Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis.
-
Check Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If using a multi-component mobile phase, premix it to avoid variations from the pump's proportioning valves.
-
Control the Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
-
"Memory Effects" of Additives: If you have previously used additives (acids or bases) with the column, trace amounts can remain adsorbed and affect subsequent analyses. It is often recommended to dedicate a column to a specific method or type of analysis to avoid these "memory effects".[11]
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common chiral HPLC issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is normal phase chromatography generally preferred for the chiral separation of alcohols?
Answer: Normal phase chromatography, typically using a non-polar solvent like hexane with an alcohol modifier, often provides better selectivity for polar compounds like alcohols on polysaccharide-based CSPs. The hydrogen bonding capabilities of the alcohol analyte can interact more effectively with the chiral selector in a non-polar environment, leading to enhanced chiral recognition.
Q2: Can I use a mass spectrometer (MS) with my chiral method?
Answer: Yes, but with careful consideration of the mobile phase. Standard normal phase mobile phases (hexane/alcohol) are not directly compatible with most MS interfaces. To use MS detection, you would need to develop a method using a reversed-phase or polar organic mobile phase with volatile additives, such as ammonium acetate or formic acid, instead of non-volatile buffers. Immobilized CSPs are highly recommended for developing MS-compatible methods due to their broader solvent compatibility.[6]
Q3: How do I determine the elution order of the enantiomers?
Answer: The elution order can only be definitively determined by injecting a pure standard of one of the enantiomers and comparing its retention time to the racemic mixture. Without a standard, you can only label the peaks as "Enantiomer 1" and "Enantiomer 2". The elution order can sometimes be inverted by switching from a cellulose-based to an amylose-based CSP, or vice versa, or by changing the mobile phase composition.
Q4: Is it necessary to use a guard column?
Answer: While not strictly necessary, using a guard column is highly recommended.[12] Chiral stationary phases are significantly more expensive than standard achiral phases. A guard column, which is a short, disposable column packed with the same stationary phase, is placed before the analytical column to protect it from strongly retained impurities and particulates in the sample, thereby extending the lifetime of the analytical column.
Q5: What is the typical lifetime of a chiral HPLC column?
Answer: The lifetime of a chiral column depends heavily on its usage. With proper care, including using a guard column, filtering samples and mobile phases, and following the manufacturer's guidelines for pH, pressure, and solvent compatibility, a chiral column can last for thousands of injections. Coated polysaccharide columns are more sensitive to certain solvents, while immobilized columns are generally more robust.[6][7]
References
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
BGB Analytik AG. (n.d.). CHIRAL Handbook. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved from [Link]
- Bhushan, R. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
- Gola, R., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds.
- Le, T. H., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating.
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
- Gupta, V. K., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-164.
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Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). Daicel-Chiral-Catalog.pdf. Retrieved from [Link]
- (n.d.). HPLC manual (for chiral HPLC analysis).
- Al-Sayah, M. A., & Mawhinney, D. B. (2019). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
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Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
- BenchChem. (n.d.).
- Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Daicel Chiral Technologies. (n.d.). DAICEL Chiral Application Search. Retrieved from [Link]
-
Chromatography Forum. (2017). additives for chiral. Retrieved from [Link]
- Reddy, B. C., et al. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 13(7), 3121-3126.
-
Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]
- Velocity Scientific Solutions. (n.d.).
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ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. Retrieved from [Link]
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Technical Support Center: Synthesis of 3-Methyl-tetrahydro-pyran-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Methyl-tetrahydro-pyran-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Overview of Synthetic Challenges
The synthesis of this compound, a valuable heterocyclic building block, can be approached through several pathways. However, each route presents a unique set of challenges, primarily concerning yield, purity, and stereocontrol. The most prevalent issues stem from competing reaction pathways that lead to undesired byproducts. This guide provides a structured, question-and-answer-based approach to troubleshoot these side reactions effectively.
Part 1: Troubleshooting the Ketone Reduction Route
The most direct synthesis of this compound involves the reduction of its corresponding ketone, 3-methyl-tetrahydropyran-4-one. While seemingly straightforward, this pathway requires careful control to manage stereoselectivity and ensure complete conversion.
FAQ 1: My reduction of 3-methyl-tetrahydropyran-4-one is incomplete, with significant starting material remaining. How can I improve the conversion rate?
Answer:
Incomplete conversion is a common issue that typically points to insufficient reducing agent activity or non-optimal reaction conditions.
Causality: The carbonyl group of 3-methyl-tetrahydropyran-4-one must be effectively reduced. This process can be hampered by:
-
Steric Hindrance: The methyl group at the C3 position can sterically hinder the approach of the hydride reagent to the carbonyl carbon.
-
Reagent Stoichiometry/Activity: Underestimating the required equivalents of the reducing agent or using a reagent that has degraded over time will result in incomplete reaction.
-
Low Temperature: While lower temperatures are often used to improve stereoselectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion within a standard timeframe.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure your sodium borohydride (NaBH₄) or other reducing agent is fresh and has been stored under anhydrous conditions.
-
Increase Reagent Equivalents: Incrementally increase the molar equivalents of the reducing agent. A typical starting point is 1.1-1.5 equivalents.[1] If conversion is still low, consider a modest further increase.
-
Optimize Reaction Temperature & Time: If the reaction is performed at 0°C, allow it to slowly warm to room temperature after the initial addition and extend the total reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Consider a Stronger Reducing Agent: If NaBH₄ proves insufficient, switching to a more potent hydride source like Lithium Aluminum Hydride (LAH) will ensure complete reduction. However, be aware that LAH is far less selective and requires stringent anhydrous conditions and a more cautious workup procedure.
FAQ 2: My final product is a mixture of cis and trans diastereomers. How can I control the stereochemical outcome of the reduction?
Answer:
Achieving high diastereoselectivity in the reduction of a substituted cyclic ketone is a classic challenge. The ratio of cis to trans isomers is dictated by the direction of the hydride attack on the carbonyl.
Causality and Mechanistic Insight: The stereochemical outcome depends on the interplay between steric and electronic factors, governed by the Felkin-Anh model for nucleophilic addition to carbonyls. The two primary trajectories for hydride attack are:
-
Axial Attack: The hydride attacks from the axial face, leading to the formation of an equatorial hydroxyl group. This is often the major pathway for small, unhindered nucleophiles like the borohydride ion.
-
Equatorial Attack: The hydride attacks from the more sterically hindered equatorial face, resulting in an axial hydroxyl group. This pathway is favored by bulky reducing agents.
The methyl group at the C3 position influences the conformational equilibrium of the ring and the steric accessibility of the carbonyl faces, making precise stereochemical prediction complex without experimental data.
Strategies for Stereocontrol:
The choice of reducing agent is the most critical factor for controlling the diastereomeric ratio.
| Reducing Agent | Typical Solvent(s) | Expected Major Isomer | Rationale & Comments |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Often a mixture, favoring the equatorial-OH (trans to C3-Me) via axial attack.[1] | A small, highly reactive hydride source. Selectivity can be temperature-dependent. |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | THF, Diethyl Ether | Favors the axial-OH (cis to C3-Me) via equatorial attack. | A sterically demanding hydride source that attacks from the less hindered face of the molecule. |
| Sodium Triacetoxyborohydride (STAB) | Acetic Acid, THF | Can favor the axial-OH (cis to C3-Me). | A milder reducing agent, often used for reductive amination, but can provide good selectivity. |
Experimental Protocol for Stereoselective Reduction:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-methyl-tetrahydropyran-4-one in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of L-Selectride® (1.0 M in THF, 1.1 eq.) dropwise to the cooled ketone solution.
-
Reaction: Stir the mixture at -78°C for 3-4 hours, monitoring by TLC.
-
Quench: Cautiously quench the reaction at -78°C by the slow addition of water, followed by aqueous NaOH and hydrogen peroxide to decompose the borane byproducts.
-
Workup: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
This procedure leverages the steric bulk of L-Selectride® to favor a specific attack trajectory, thus enhancing the yield of the desired diastereomer.
Part 2: Troubleshooting the Prins Cyclization Route
The Prins cyclization, typically involving the reaction of a homoallylic alcohol with an aldehyde under acidic conditions, is a powerful method for constructing the tetrahydropyran ring.[2] However, the carbocationic intermediates inherent to this mechanism are prone to side reactions.
Caption: Main vs. Side Reactions in Prins Cyclization.
FAQ 3: My Prins cyclization produces a significant amount of a dehydrated dihydropyran byproduct. How can I suppress this elimination reaction?
Answer:
The formation of dehydrated olefinic byproducts is a classic side reaction in Prins cyclizations, arising from the elimination of a proton from the carbocation intermediate.[3]
Causality: The reaction proceeds through a tertiary carbocation intermediate after the initial cyclization. This cation can be trapped by water (or another nucleophile) to give the desired alcohol, or it can undergo an E1 elimination by losing a proton from an adjacent carbon to form a stable alkene. This elimination pathway is favored by:
-
High Temperatures: Increased thermal energy provides the activation energy needed for elimination.
-
Strongly Acidic/Non-Nucleophilic Conditions: A high concentration of a strong acid with a non-nucleophilic counter-ion can promote elimination over nucleophilic trapping.
-
Anhydrous Conditions: A lack of water as a nucleophile to trap the carbocation will favor the elimination pathway.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0°C.
-
Use a Milder Acid Catalyst: Switch from strong acids like sulfuric acid to a milder Lewis or Brønsted acid. Indium(III) triflate (In(OTf)₃) or phosphomolybdic acid are reported to be effective and selective catalysts for this transformation.[4][5]
-
Ensure Presence of a Nucleophile: Running the reaction in an aqueous medium or ensuring a controlled amount of water is present can help trap the carbocation intermediate efficiently, outcompeting the elimination pathway.[4]
-
Control Acid Stoichiometry: Use the acid in catalytic amounts rather than as the solvent. A patent for a similar synthesis using formic acid notes that the intermediate is a formate ester, which is then solvolyzed.[6] This strategy prevents the formation of a free carbocation that can easily eliminate.
FAQ 4: I'm observing significant formation of a higher molecular weight byproduct identified as a 1,3-dioxane. What is the cause and how can it be minimized?
Answer:
Dioxane formation is a common side reaction when aldehydes and alcohols are reacted under acidic conditions.[3]
Causality: The aldehyde starting material can react with the homoallylic alcohol to form a hemiacetal. This hemiacetal can then be protonated and react with a second molecule of the alcohol to form a stable six-membered cyclic acetal, specifically a 1,3-dioxane derivative. This side reaction is favored by:
-
High Concentration of Aldehyde: An excess of the aldehyde starting material can drive the equilibrium towards acetal formation.
-
Anhydrous Conditions: The absence of water prevents the hydrolysis of the intermediate hemiacetal back to the starting materials.
Troubleshooting Protocol:
-
Control Stoichiometry: Use the homoallylic alcohol in a slight excess relative to the aldehyde to minimize the concentration of unreacted aldehyde available for dioxane formation.
-
Slow Addition: Add the aldehyde slowly to the reaction mixture containing the alcohol and the acid catalyst. This maintains a low instantaneous concentration of the aldehyde, favoring the intramolecular Prins cyclization over the intermolecular dioxane formation.
-
Aqueous Conditions: As with dehydration, performing the reaction in an aqueous system can suppress acetal formation by promoting the hydrolysis of the intermediate hemiacetal.[4]
Part 3: General Purification and Analysis
FAQ 5: How can I effectively separate the cis and trans diastereomers of this compound?
Answer:
The separation of diastereomers is often challenging due to their similar physical properties.
Causality: Cis and trans isomers of this compound have the same molecular weight and connectivity. Their separability depends on the difference in their dipole moments and how they interact with a stationary phase, which in turn depends on their 3D shape and the orientation of the polar hydroxyl group. The equatorial hydroxyl group in one isomer versus the axial in the other leads to slight differences in polarity.
Separation Strategies:
-
Flash Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A solvent system with intermediate polarity is required. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. A gradient elution (e.g., 10% to 50% ethyl acetate in hexane) is often more effective than an isocratic (fixed percentage) elution.
-
Tip: The two diastereomers will likely have close Rf values on a TLC plate. Use a long column and collect small fractions to achieve good separation.
-
-
Preparative HPLC: For very difficult separations or for obtaining highly pure isomers, preparative High-Performance Liquid Chromatography (HPLC) with a normal-phase column can be employed.
-
Derivatization: If chromatography fails, consider derivatizing the alcohol (e.g., as an acetate or benzoate ester). The resulting esters may have more distinct physical properties, making them easier to separate by chromatography. The desired ester can then be isolated and hydrolyzed back to the alcohol.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]
-
Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Synthesis, 2007(10), 1584–1586. Retrieved from [Link]
-
Lee, D. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 385. Retrieved from [Link]
- Kawabata, T., et al. (2005). Process for producing tetrahydropyran-4-ol, intermediate therefor, and process for producing the same. Google Patents. EP1533307A1.
-
Gawin, R., et al. (2020). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. ACS Sustainable Chemistry & Engineering, 8(48), 17825–17832. Retrieved from [Link]
-
Jaskowska, J., Chorabik, K., & Majka, Z. (2015). EFFICIENT METHODS FOR SYNTHESIS OF FLOROL AND ITS DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Rychnovsky, S. D., et al. (2011). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 9(5), 1633-1640. Retrieved from [Link]
-
Isobe, M., et al. (1983). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1299-1305. Retrieved from [Link]
-
Rychnovsky, S. D., et al. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(18), 8684–8696. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Synthesing tetrahydropyran from ethylene oxide. Retrieved from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2022). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
National Institutes of Health. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying tetramethylsilane. CN101955496B.
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- 6. EP1533307A1 - Process for producing tetrahydropyran-4-ol, intermediate therefor, and process for producing the same - Google Patents [patents.google.com]
Technical Support Center: Minimizing Byproducts in the Diastereoselective Reduction of 3-Methyltetrahydropyran-4-one
Welcome to the technical support guide for the reduction of 3-methyltetrahydropyran-4-one. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this specific ketone reduction. The primary challenge in this synthesis is not the reduction itself, but controlling the diastereoselectivity to minimize the formation of the undesired stereoisomer. The main "byproducts" are, in fact, the diastereomeric products: cis- and trans-3-methyltetrahydropyran-4-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high diastereomeric purity in your reaction.
The reduction introduces a new stereocenter at the C4 position. The existing stereocenter at C3 dictates the facial selectivity of the hydride attack, leading to two possible diastereomers.
Caption: Reduction of 3-methyltetrahydropyran-4-one yields two diastereomers.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the rationale and actionable protocols.
Question 1: My reaction yields a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity to favor the cis-alcohol (axial hydroxyl group)?
Answer: A low diastereomeric ratio (d.r.) typically results from using a small, non-selective reducing agent like sodium borohydride (NaBH₄) at ambient temperature. To favor the cis-isomer, you need to employ conditions that promote "steric approach control".[1] This principle dictates that the hydride nucleophile will attack the carbonyl from the less sterically hindered face of the molecule. In the chair conformation of 3-methyltetrahydropyran-4-one, the methyl group at C3 creates significant steric hindrance on one face. A bulky reducing agent will preferentially attack from the opposite (equatorial) face, pushing the resulting hydroxyl group into the axial position (cis product).
Core Strategy:
-
Use a Sterically Demanding Reducing Agent: Switch from NaBH₄ to a bulkier hydride source. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice for this purpose. Its large sec-butyl groups dramatically enhance selectivity.[2]
-
Lower the Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C) is crucial. This ensures the reaction is under kinetic control, meaning the product distribution is determined by the lowest energy transition state, not the most stable product. At low temperatures, the hydride addition is effectively irreversible, locking in the kinetically favored product.[1]
Recommended Protocol (High-cis Selectivity):
-
Dissolve 3-methyltetrahydropyran-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1-1.2 eq, 1.0 M solution in THF) dropwise over 15-20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor reaction progress by TLC or LC-MS.
-
Quench the reaction carefully at -78 °C by the slow, dropwise addition of water, followed by aqueous NaOH (e.g., 1 M) and then 30% hydrogen peroxide to oxidize the borane byproducts.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.
Question 2: How can I favor the formation of the thermodynamically more stable trans-alcohol (equatorial hydroxyl group)?
Answer: To favor the trans-isomer, you need to use conditions that promote "product development control".[1] This means the reaction conditions should allow for the formation of the most thermodynamically stable product. The trans-alcohol, with its bulky hydroxyl group in the equatorial position, is generally the more stable isomer.
Core Strategy:
-
Use a Small Reducing Agent: Sodium borohydride (NaBH₄) is suitable for this purpose. Its small size makes it less sensitive to the steric environment of the ketone.[3][4]
-
Use a Protic Solvent and Higher Temperature: Running the reaction in a protic solvent like methanol or ethanol at temperatures from 0 °C to room temperature can facilitate equilibration pathways, favoring the thermodynamic product.[5][6] Some methods use dissolving metal reductions with agents like lithium in the presence of hydrated salts to achieve high selectivity for the more stable alcohol.[7]
Recommended Protocol (High-trans Selectivity):
-
Dissolve 3-methyltetrahydropyran-4-one (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.5-1.0 eq) portion-wise over 10 minutes. Note: Stoichiometrically, 0.25 equivalents are needed as each NaBH₄ can deliver four hydrides, but using a slight excess is common practice to ensure full conversion.[8]
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours.
-
Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Perform a standard aqueous workup (e.g., extraction with ethyl acetate).
-
Analyze the crude product to determine the diastereomeric ratio.
Question 3: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and solutions?
Answer: An incomplete reaction can stem from several factors related to the reagents, conditions, or the setup itself.
-
Cause 1: Deactivated Reducing Agent. Hydride reagents, especially NaBH₄ and LiAlH₄, are sensitive to moisture.[9][10] If the reagent has been improperly stored or the solvents are not anhydrous (especially important for LiAlH₄ and Selectrides), its activity will be significantly reduced.
-
Solution: Use a fresh bottle of the reducing agent or one that has been stored in a desiccator. Ensure all solvents are appropriately dried before use. For highly sensitive reactions, use freshly distilled solvents.
-
-
Cause 2: Insufficient Reagent. While NaBH₄ can theoretically donate four hydride equivalents, its practical efficacy can be lower.[8]
-
Solution: Increase the stoichiometry of the reducing agent. An excess of 1.5 to 2.0 equivalents of NaBH₄ (based on the ketone) is often sufficient to drive the reaction to completion.
-
-
Cause 3: Low Temperature for a Less Reactive System. If you are using a milder reducing agent like NaBH₄, very low temperatures (-78 °C) may render the reaction impractically slow.
-
Solution: Allow the reaction to proceed at a higher temperature (e.g., 0 °C or room temperature) as suggested in the high-trans selectivity protocol.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary "byproducts" in the reduction of 3-methyltetrahydropyran-4-one? The term "byproduct" in this context almost exclusively refers to the undesired diastereomer of the product alcohol. The key to optimization is not eliminating side reactions, but rather controlling the stereochemical outcome of the main reaction pathway.
Q2: How does the choice of reducing agent impact the stereochemical outcome? The size and reactivity of the hydride source are the most critical factors. A summary is provided below.
| Reducing Agent | Typical Conditions | Primary Product | Controlling Principle | Key Considerations |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0 °C to RT | trans (Equatorial OH) | Thermodynamic Control | Safe and easy to handle.[11] Modest selectivity.[12] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, 0 °C | Mixture, often poor selectivity | Reactivity-driven | Highly reactive and pyrophoric.[9] Reacts violently with water/alcohols.[9] |
| L-Selectride® | Anhydrous THF, -78 °C | cis (Axial OH) | Steric Approach Control | Excellent selectivity for the kinetic product. Requires anhydrous conditions. |
| Luche Reduction (NaBH₄/CeCl₃) | MeOH, RT | trans (Equatorial OH) | Lewis Acid Activation | Primarily used for α,β-unsaturated ketones.[13][14] The Lewis acid activates the carbonyl, which can sometimes influence selectivity.[14] |
Q3: What is the role of temperature in controlling diastereoselectivity? Temperature directly influences whether a reaction is under kinetic or thermodynamic control.
-
Low Temperatures (-78 °C to -40 °C): Favor kinetic control . The product ratio reflects the relative rates of formation. The reaction proceeds via the lowest activation energy barrier, which for bulky reagents is the path of least steric hindrance.[1]
-
Higher Temperatures (0 °C to reflux): Can favor thermodynamic control . If there is a mechanism for the initial products to revert to the starting material or an intermediate (equilibration), the final product mixture will reflect the relative thermodynamic stabilities of the products.[1][7]
Q4: Can Lewis acids like Cerium(III) chloride (used in Luche reductions) be beneficial for this reaction? While the Luche reduction is renowned for the 1,2-reduction of enones[13], the addition of a Lewis acid like CeCl₃ can be explored for saturated ketones as well. The cerium salt coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic.[14] This enhanced reactivity could potentially alter the transition state geometry and thus the diastereoselectivity. However, for achieving high diastereoselectivity with this specific substrate, the most reliable and well-documented method is to control the steric bulk of the hydride reagent itself.
Workflow & Visualization
The following workflow provides a decision-making guide for optimizing your reduction.
Caption: Troubleshooting workflow for optimizing the ketone reduction.
References
-
Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link][9]
-
Wheeler, H. L. (1960). On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. The Journal of Organic Chemistry, 25(6), 1021–1024. Retrieved from [Link][2]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link][3]
-
Wikipedia. (n.d.). Luche reduction. Retrieved from [Link][13]
-
Stereoselective reduction of the cyclohexanone 3a was achieved using sodium borohydride... (n.d.). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC - NIH. Retrieved from [Link][12]
-
Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link][14]
-
GSK. (2026). Ketone Reduction. WordPress. Retrieved from [Link][10]
-
Concellón, J. M., et al. (2020). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. Retrieved from [Link][7]
-
YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link][5]
-
WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link][11]
-
Brown, H. C., & Deck, H. R. (1965). Stereochemistry of the Reduction of Cyclic Ketones with the Pyridine-n-butyllithium Adduct: Steric Approach and Product Development Controls. Canadian Journal of Chemistry, 43(7), 1833-1837. Retrieved from [Link][1]
-
Reddit. (2013). Sodium borohydride mechanism question. Retrieved from [Link][8]
-
Wiggin, C. J., et al. (1987). Chemoselective reductions with sodium borohydride. Journal of Chemical Education, 64(10), 884. Retrieved from [Link][6]
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- 7. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 11. webassign.net [webassign.net]
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- 13. Luche reduction - Wikipedia [en.wikipedia.org]
- 14. Luche Reduction [organic-chemistry.org]
Technical Support Center: Stereoselective Tetrahydropyran Synthesis
The stereoselective synthesis of tetrahydropyrans (THPs) is a cornerstone in the development of numerous pharmaceuticals and natural products. The precise spatial arrangement of substituents on the THP ring is often critical for biological activity. However, achieving high levels of stereocontrol can be a significant challenge, frequently leading to suboptimal diastereomeric ratios (d.r.) or enantiomeric excesses (e.e.). This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers in overcoming common hurdles in stereoselective THP synthesis.
Troubleshooting Guide: Addressing Poor Stereoselectivity
This section is designed to diagnose and resolve specific issues encountered during the synthesis of tetrahydropyrans.
Scenario 1: Poor Diastereoselectivity in Prins Cyclization
Question: My Prins cyclization is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in Prins cyclizations often points to issues with the reaction mechanism's key stereodetermining steps. The formation of the desired cis-2,6-disubstituted tetrahydropyran, for instance, is favored under kinetic control through a chair-like transition state where bulky substituents adopt equatorial positions to minimize steric hindrance.[1] Here’s a breakdown of potential causes and solutions:
-
Cause 1: Reversibility of the Cyclization. The initial cyclization to form the oxocarbenium ion can be reversible, especially at higher temperatures. This can lead to equilibration and the formation of the thermodynamically more stable, but often undesired, diastereomer.[2]
-
Solution: Lowering the reaction temperature is a crucial first step. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate will favor the kinetically controlled product.[3]
-
-
Cause 2: Inappropriate Lewis Acid. The choice and amount of Lewis acid are critical. An overly reactive Lewis acid can lead to side reactions or promote equilibration, while an insufficient amount may result in a sluggish and unselective reaction.
-
Solution: Screen a variety of Lewis acids with different strengths (e.g., TMSOTf, Sc(OTf)₃, BF₃·OEt₂). The optimal Lewis acid will efficiently promote the desired cyclization without causing significant side reactions. Additionally, carefully titrate the amount of Lewis acid used; sometimes, substoichiometric amounts are sufficient.
-
-
Cause 3: Substrate Structure. The steric and electronic properties of your aldehyde and homoallylic alcohol play a significant role. Bulky substituents can influence the preferred conformation of the transition state. For instance, sterically small substituents might occupy a pseudoaxial position, leading to a different diastereomer.[1]
-
Solution: While modifying the core structure of your reactants may not always be feasible, consider the impact of protecting groups. A bulkier protecting group on the homoallylic alcohol could enforce a more rigid conformation in the transition state, thereby enhancing diastereoselectivity.[4]
-
-
Cause 4: Solvent Effects. The solvent can influence the stability of the transition states and intermediates.
-
Solution: Experiment with different solvents. Non-polar, non-coordinating solvents are often a good starting point for minimizing unwanted interactions and favoring a well-defined transition state geometry.[3]
-
Scenario 2: Low Enantioselectivity in Asymmetric Hetero-Diels-Alder Reaction
Question: I am using a chiral catalyst for a hetero-Diels-Alder reaction to synthesize a tetrahydropyran, but my enantiomeric excess (e.e.) is consistently low. What should I investigate?
Answer: Achieving high enantioselectivity in catalytic asymmetric reactions requires careful control over numerous parameters. Low e.e. suggests that the chiral catalyst is not effectively differentiating between the two enantiotopic faces of the prochiral substrate. Here are the key areas to troubleshoot:
-
Cause 1: Catalyst Inactivation or Impurity. The chiral catalyst is the heart of the asymmetric induction. Its purity and activity are paramount.
-
Solution:
-
Catalyst Purity: Ensure the catalyst and its corresponding chiral ligand are of high purity. Impurities can sometimes act as catalysts themselves, leading to the formation of the racemic product.
-
Catalyst Loading: While higher catalyst loading might increase the reaction rate, it doesn't always improve enantioselectivity. Optimize the catalyst loading to find the best balance. In some cases, lower loadings can lead to better stereochemical induction.[5]
-
Catalyst Activation: Some catalysts require an activation step. Ensure you are following the correct procedure for catalyst preparation and activation.
-
-
-
Cause 2: Presence of Water or Other Protic Impurities. Many Lewis acid-based chiral catalysts are sensitive to moisture, which can hydrolyze and deactivate them.[6]
-
Solution:
-
Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can help to scavenge trace amounts of water.[6][7]
-
Reagent Purity: Purify starting materials to remove any protic impurities.
-
-
-
Cause 3: Suboptimal Reaction Temperature. The energy difference between the two diastereomeric transition states leading to the two enantiomers is often small. Temperature plays a crucial role in exploiting this difference.
-
Solution: In general, lower reaction temperatures lead to higher enantioselectivity as the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states.[3] Experiment with a range of temperatures to find the optimum.
-
-
Cause 4: Mismatched Substrate and Catalyst. Not all chiral catalysts are universally effective for all substrates. There might be a "mismatch" between the steric and electronic properties of your substrate and the chiral environment of the catalyst.
-
Solution:
-
Catalyst Screening: If possible, screen a library of chiral ligands with the same metal precursor to identify a more suitable catalyst for your specific substrate.
-
Substrate Modification: If feasible, minor modifications to the substrate, such as changing a protecting group, can sometimes lead to a significant improvement in enantioselectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the diastereomeric ratio of my tetrahydropyran product?
A1: ¹H NMR spectroscopy is the most common and direct method for determining the diastereomeric ratio.[8]
-
Procedure:
-
Obtain a high-resolution ¹H NMR spectrum of the purified product mixture.
-
Identify distinct, well-resolved signals corresponding to each diastereomer. Protons adjacent to stereocenters are often good candidates.
-
Carefully integrate the chosen signals for each diastereomer.
-
The ratio of the integration values will give you the diastereomeric ratio.
-
-
Tips for Accuracy:
-
Ensure complete relaxation of the protons by using a sufficient relaxation delay (d1) in your NMR experiment.
-
Choose signals that are baseline-separated to avoid integration errors.
-
Perform baseline correction before integration.[8]
-
For complex spectra, 2D NMR techniques like COSY or HSQC can help in assigning signals to specific diastereomers. Band-selective pure shift NMR can also be employed to simplify complex spectra by collapsing multiplets into singlets, which can greatly improve resolution and the accuracy of integration.[9][10]
-
Q2: What is the best way to measure the enantiomeric excess (e.e.) of my chiral tetrahydropyran?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds.
-
Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Method Development:
-
Column Selection: The choice of the chiral stationary phase is crucial. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for a wide range of compounds.
-
Mobile Phase Screening: Start with a standard mobile phase, such as a mixture of hexane/isopropanol or heptane/ethanol for normal phase, or an aqueous buffer with acetonitrile or methanol for reversed-phase.
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
-
Quantification: The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.
Q3: My reaction is sluggish and gives a low yield of the desired tetrahydropyran, along with several side products. What are the common side reactions and how can I minimize them?
A3: Side reactions in tetrahydropyran synthesis are common, especially in acid-catalyzed processes. Understanding and mitigating these can significantly improve your yield and purity.
-
Common Side Reactions:
-
Elimination: Formation of dihydropyran derivatives through the loss of a proton from the oxocarbenium intermediate.
-
Rearrangement: Carbocation rearrangements can lead to the formation of undesired constitutional isomers.
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Decomposition: Sensitive functional groups on the substrate may decompose under the reaction conditions.
-
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Carefully screen the catalyst, solvent, and temperature. Milder conditions often suppress side reactions.
-
Control Stoichiometry: Use the correct stoichiometry of reagents. An excess of a particular reagent might promote side reactions.
-
Protecting Groups: Protect sensitive functional groups that might not be compatible with the reaction conditions.[4] The THP group itself is a common protecting group for alcohols, but its introduction can create a new stereocenter, leading to diastereomeric mixtures.[1][11]
-
Anhydrous Conditions: For many reactions, especially those involving Lewis acids, rigorously excluding water is crucial to prevent catalyst deactivation and side reactions.[6]
-
Data Presentation & Experimental Protocols
Table 1: Influence of Lewis Acid on Diastereoselectivity in a Model Prins Cyclization
| Entry | Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 4 | 85 | 90:10 |
| 2 | TMSOTf | CH₂Cl₂ | -78 | 2 | 92 | 95:5 |
| 3 | Sc(OTf)₃ | CH₂Cl₂ | -78 | 6 | 78 | 88:12 |
| 4 | InCl₃ | CH₂Cl₂ | -78 | 8 | 75 | 85:15 |
| 5 | TMSOTf | Toluene | -78 | 2 | 90 | 92:8 |
Data is hypothetical and for illustrative purposes.
Protocol 1: General Procedure for Ensuring Anhydrous Reaction Conditions
-
Glassware Preparation: Oven-dry all glassware (flasks, stir bars, syringes, needles) at >120 °C for at least 4 hours, or flame-dry under vacuum and cool under an inert atmosphere (N₂ or Ar).[7]
-
Solvent Drying: Use freshly distilled solvents from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for CH₂Cl₂). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.
-
Reagent Handling: Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.
-
Reaction Setup: Assemble the reaction apparatus while flushing with an inert gas. Use septa and needles for reagent addition.
-
Use of Drying Agents: For particularly moisture-sensitive reactions, add activated molecular sieves (e.g., 4Å) to the reaction mixture.[7]
Protocol 2: Determining Diastereomeric Ratio by ¹H NMR
-
Sample Preparation: Prepare a solution of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral width is sufficient to cover all signals.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation. A d1 of 10-30 seconds is often a good starting point for quantitative measurements.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Perform baseline correction across the entire spectrum.
-
Identify non-overlapping signals corresponding to each diastereomer.
-
Integrate these signals accurately.
-
-
Calculation: The diastereomeric ratio is the ratio of the integrals of the corresponding signals.
Visualization of Key Concepts
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Factors Influencing Stereoselectivity
Caption: Key experimental factors that control the stereochemical outcome.
References
-
Díez-Poza, C., Val, P., & Barbero, A. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3080. [Link]
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? [Forum discussion]. [Link]
- Rana, A., Mishra, A., & Awasthi, S. K. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Organic & Biomolecular Chemistry.
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]
-
ResearchGate. (2025). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. [Link]
-
Jervis, P. J., Kariuki, B. M., & Cox, L. R. (2006). Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. Organic Letters, 8(20), 4637–4640. [Link]
- ACS Publications. (n.d.). Protection (and Deprotection)
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- ResearchGate. (2025).
-
Adams, R. W., et al. (2012). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 48(21), 2657-2659. [Link]
- MDPI. (n.d.). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process.
- ResearchGate. (2025). Problem‐solving processes used by students in organic synthesis.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
- RSC Publishing. (n.d.). Stereo-controlled synthesis of (–)-ajmalicine and (–)-tetrahydroalstonine.
- ResearchGate. (2025). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin.
- ACS Publications. (2023). Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles. The Journal of Organic Chemistry.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- ACS Publications. (2024).
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. [Link]
- PubMed. (n.d.). Origins of stereoselectivity in the trans Diels-Alder paradigm.
- MDPI. (2024).
-
PubMed. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]
- NIH. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
-
Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. [Link]
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.).
-
PubMed. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. [Link]
- NIH. (n.d.).
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
-
YouTube. (2019). synthesis & cleavage of THP ethers. [Link]
-
NIH. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? [Link]
- MDPI. (n.d.). Application of Enzymes in Regioselective and Stereoselective Organic Reactions.
- Protecting groups. (n.d.).
- RSC Publishing. (n.d.). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry.
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
- Sci-Hub. (n.d.). ChemInform Abstract: Stereoselective Synthesis of Contiguous THF—THF and THF—THP Units via PdII‐Catalyzed Tandem Reaction with 1,3‐Chirality Transfer.
- ResearchGate. (2018). (PDF)
-
Manchester NMR Methodology Group. (n.d.). Chemical Communications. [Link]
-
Organic Chemistry: How to…. (2022). Approach to Synthesis Problems. [Link]
- SciSpace. (n.d.). Lewis Acid Catalyzed Borotropic Shifts in the Design of Diastereo- and Enantioselective γ-Additions of Allylboron Moieties to A.
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes. [Link]
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Technical Support Center: Scale-Up Synthesis of 3-Methyl-tetrahydro-pyran-4-ol
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Methyl-tetrahydro-pyran-4-ol. As a key heterocyclic building block in medicinal chemistry, the robust and scalable production of this intermediate is critical. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the challenges of transitioning from bench-scale to pilot or manufacturing scale.
Section 1: Overview of Synthetic Strategies for Scale-Up
The synthesis of this compound typically involves two stereoisomers, cis and trans. The desired isomer is often dictated by the subsequent steps in a synthetic campaign. The most common and industrially viable approach involves the synthesis of the precursor ketone, 3-methyl-tetrahydropyran-4-one, followed by its stereoselective reduction.
A prevalent laboratory method for the final reduction step is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[1] While effective at the gram scale, this process presents specific challenges related to safety, diastereoselectivity, and purification upon scale-up. An alternative and powerful method for creating tetrahydropyran-4-ol derivatives is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, often catalyzed by a Brønsted or Lewis acid.[2][3]
This guide will focus primarily on the challenges associated with the reduction of 3-methyl-tetrahydropyran-4-one , as it is a fundamental transformation requiring careful control at larger scales.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the scale-up of the reduction of 3-methyl-tetrahydropyran-4-one.
Question 1: My reduction reaction is stalling, showing incomplete conversion of the starting ketone by GC/TLC analysis. What are the potential causes and solutions?
Answer: Incomplete conversion at scale is a common issue that can often be traced back to the reducing agent's quality, stoichiometry, or the reaction conditions.
-
Causality Analysis:
-
Reducing Agent Potency: Sodium borohydride (NaBH₄) can degrade upon exposure to atmospheric moisture, forming inactive boron salts. A batch that worked at the lab scale may not be sufficiently active if it's from an older or improperly stored container.
-
Solvent Moisture: While the reaction is run in an alcohol, excess water can accelerate the hydrolysis of NaBH₄, consuming the reagent before it can reduce the ketone. Ensure you are using a solvent with a low water content (e.g., <0.1%).
-
Insufficient Stoichiometry: On a larger scale, minor losses during transfer and addition become more significant. It is common practice to use a slight excess of the hydride reagent (e.g., 1.1–1.5 equivalents) to drive the reaction to completion.
-
Poor Temperature Control: The reduction is exothermic. If the NaBH₄ is added too quickly without adequate cooling, localized heating can occur, leading to reagent decomposition and potential side reactions. The reaction is typically controlled between 0–10 °C.[1]
-
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Before the run, perform a small-scale test reaction with the intended batch of NaBH₄ to confirm its activity.
-
Control Additions: Add the NaBH₄ portion-wise or as a solution/slurry at a controlled rate to maintain the internal temperature within the specified range.
-
In-Process Check (IPC): After the final addition and a stir-out period (e.g., 1-2 hours), take an aliquot for GC or TLC analysis. If the starting material remains, a small additional charge of NaBH₄ (e.g., 0.1 eq) can be added.
-
Solvent Check: Use anhydrous grade methanol or ethanol for the reaction.
-
Sources
Technical Support Center: 3-Methyl-tetrahydro-pyran-4-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Methyl-tetrahydro-pyran-4-ol (CAS No. 89534-37-2)[1][2]. Given the limited direct literature on this specific molecule's long-term stability, this document synthesizes information from its constituent functional groups—a cyclic ether and a secondary alcohol—and data from closely related analogs to provide a robust framework for its stable storage and effective troubleshooting.
Section 1: Chemical Identity and Stereochemistry
This compound is a substituted tetrahydropyran ring. The presence of two stereocenters at positions 3 and 4 gives rise to two diastereomers: cis and trans. The relative orientation of the methyl and hydroxyl groups can significantly influence the compound's physical properties, though its fundamental chemical stability is primarily dictated by the tetrahydropyranol scaffold.
Diagram: Molecular Structures of this compound Diastereomers
Caption: Cis and trans isomers of this compound.
Section 2: FAQs on Stability and Storage
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound under refrigerated conditions (2-8°C) in a tightly sealed container. This recommendation is based on the storage guidelines for its direct synthetic precursor, 3-methyltetrahydropyran-4-one, which is advised to be stored refrigerated in closed vessels. Refrigeration slows down potential degradation pathways such as oxidation of the secondary alcohol and the slow formation of peroxides in the ether ring.
Q2: Is this compound sensitive to air or light?
A2: Yes, due to the presence of both a secondary alcohol and a cyclic ether, the compound is potentially sensitive to both air and light.
-
Air (Oxygen): The secondary alcohol group can be oxidized back to its ketone precursor, 3-methyltetrahydropyran-4-one. The ether linkage is also susceptible to autoxidation in the presence of oxygen to form explosive peroxides, a known risk for ethers[3].
-
Light: Light can catalyze the formation of free radicals, accelerating these oxidation processes.
For optimal stability, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.
Q3: What materials are incompatible with this compound?
A3: The primary incompatibility is with strong oxidizing agents. These can readily convert the secondary alcohol to a ketone. Contact with strong acids should also be avoided, as they can potentially catalyze dehydration or ring-opening reactions, especially at elevated temperatures.
Q4: What is the expected shelf-life of this compound?
A4: While specific shelf-life studies for this compound are not publicly available, a related compound, tetrahydro-2-isobutyl-4-methylpyran-4-ol, is noted to be chemically very stable[4]. When stored properly (refrigerated, under inert gas, protected from light), a shelf-life of at least 12 months can be reasonably expected, similar to other sensitive reagents stored under optimal conditions[5]. However, it is crucial to verify purity before use, especially after prolonged storage.
Section 3: Troubleshooting Guide
This section provides guidance on common issues that may arise during experimentation.
| Observed Issue | Potential Cause | Troubleshooting Action |
| Inconsistent experimental results or lower-than-expected yield. | Compound degradation leading to lower purity. | 1. Verify Purity: Use analytical methods like GC-MS or ¹H NMR to check for the presence of the oxidized ketone impurity or other degradation products.2. Re-purify: If impurities are detected, re-purification by column chromatography or distillation may be necessary.3. Fresh Sample: If significant degradation has occurred, it is best to use a fresh or newly opened sample. |
| Appearance of a precipitate or crystals in the liquid sample. | This could be due to polymerization, degradation, or the compound's freezing point being reached if stored at very low temperatures. | 1. Gentle Warming: Warm the sample to room temperature to see if the solid redissolves.2. Solubility Test: Test the solubility of a small aliquot in a known solvent to check for unexpected insolubility, which might indicate a chemical change.3. Analytical Check: Analyze the sample to identify the nature of the precipitate. |
| Positive test for peroxides (e.g., with peroxide test strips). | Formation of hydroperoxides at the ether linkage due to exposure to oxygen. | DANGER: Peroxides can be explosive upon concentration. 1. Do Not Concentrate: Do not evaporate or distill the solvent if peroxides are present.2. Quenching: Treat the solution with a reducing agent like sodium sulfite or ferrous sulfate to quench the peroxides. Follow established laboratory safety procedures for peroxide removal. |
Diagram: Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
Section 4: Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol allows for the detection of the primary oxidation impurity, 3-methyltetrahydropyran-4-one.
-
Sample Preparation: Prepare a standard NMR sample by dissolving ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
The spectrum of the pure alcohol should show a characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH).
-
The presence of the ketone impurity will be indicated by the disappearance of this signal and the appearance of new signals corresponding to the altered ring protons adjacent to the new carbonyl group.
-
-
Causality: The chemical shift and multiplicity of the ring protons are highly sensitive to the electronic environment. The conversion of a hydroxyl group to a carbonyl group induces a significant downfield shift in the adjacent protons, making this a clear diagnostic tool.
Protocol 2: Peroxide Test
This is a critical safety check before any heating or concentration of the material.
-
Method: Use commercially available peroxide test strips.
-
Procedure: Dip the test strip into the this compound sample for the time specified by the manufacturer.
-
Interpretation: Compare the color of the strip to the provided chart to determine the concentration of peroxides.
-
Action: If peroxides are detected (typically > 1 ppm), the material should be treated to remove them before use, especially before any step involving heating.
-
Causality: Ethers can react with atmospheric oxygen in a free-radical process to form hydroperoxides, particularly at the carbon atom adjacent to the ether oxygen[3]. This process is often initiated by light.
Section 5: Summary of Properties and Storage Recommendations
| Parameter | Value / Recommendation | Source / Rationale |
| CAS Number | 89534-37-2 | [1][2] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [6] |
| Recommended Storage Temp. | 2-8°C (Refrigerated) | Inferred from precursor stability and general best practices for alcohols[5]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation and peroxide formation[3]. |
| Container | Tightly sealed, amber glass vial | To protect from air, moisture, and light. |
| Incompatibilities | Strong oxidizing agents, strong acids | Based on the chemical nature of secondary alcohols and ethers. |
| Primary Degradation Pathway | Oxidation of the alcohol to a ketone | Fundamental reactivity of secondary alcohols. |
| Safety Hazard | Potential for peroxide formation | Common hazard for all ether-containing compounds[3]. |
References
-
Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
-
3-Methyltetrahydropyran-4-one | CAS#:119124-53-7. Chemsrc. [Link]
-
Tetrahydro-2-isobutyl-4-methylpyran-4-ol. Wikipedia. [Link]
-
2-Methyl-tetrahydro-pyran-4-OL | C6H12O2 | CID 10080379. PubChem. [Link]
-
Stability of dithranol in creams. PubMed. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Stereoselective Tetrahydropyran Synthesis: A Comparative Analysis of Catalytic Systems
The tetrahydropyran (THP) motif is a cornerstone of numerous biologically active natural products and pharmaceuticals. Its stereochemical configuration is often crucial for therapeutic efficacy, making the development of stereoselective synthetic methodologies a paramount objective for researchers in organic synthesis and drug development. This guide provides an in-depth, objective comparison of the leading catalytic systems for the stereoselective synthesis of tetrahydropyrans, offering field-proven insights and supporting experimental data to inform your catalyst selection.
The Strategic Importance of Stereocontrolled Tetrahydropyran Synthesis
The precise spatial arrangement of substituents on the THP ring dictates its interaction with biological targets. Consequently, the ability to control the formation of stereocenters during synthesis is not merely an academic exercise but a critical factor in the development of potent and selective therapeutic agents. This guide will navigate the complex landscape of catalytic options, focusing on the underlying principles that govern their stereoselectivity and practical applicability.
Lewis and Brønsted Acid-Catalyzed Prins Cyclization: A Workhorse with Nuances
The Prins cyclization, the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, remains one of the most powerful and widely employed methods for constructing the tetrahydropyran core.[1][2] The choice between a Lewis acid and a Brønsted acid catalyst can significantly impact the reaction's outcome, particularly its stereoselectivity.
Mechanism of Stereocontrol in Prins Cyclization
The stereochemical outcome of the Prins cyclization is determined in the C-C bond-forming step, where the alkene nucleophile attacks the oxocarbenium ion generated from the aldehyde. The catalyst plays a crucial role in the formation and reactivity of this intermediate. The relative orientation of the substituents in the chair-like transition state dictates the stereochemistry of the resulting tetrahydropyran. For instance, an equatorial attack of the alkene on the oxocarbenium ion generally leads to the cis-isomer, while an axial attack can favor the trans-product.
Caption: General workflow for an organocatalytic enantioselective oxa-Michael addition.
Asymmetric Hetero-Diels-Alder Reactions
The [4+2] cycloaddition between an electron-rich diene and a carbonyl compound, known as the hetero-Diels-Alder reaction, provides a direct route to dihydropyrans, which can be subsequently reduced to tetrahydropyrans. Chiral organocatalysts, often working in concert with a Lewis acid, can effectively control the facial selectivity of this reaction. [3] Table 2: Performance of Organocatalysts in Stereoselective Tetrahydropyran Synthesis
| Reaction Type | Catalyst | Substrate Example | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Oxa-Michael | Quinine-derived squaramide | 1,3-Dicarbonyl, nitroolefin, and aldimine | up to 91 | >20:1 | up to 99 | [4] |
| Oxa-Michael | Bifunctional iminophosphorane | Alcohol tethered to α,β-unsaturated ester | up to 99 | N/A | up to 99.5 | [5] |
| Hetero-Diels-Alder | Chiral amine/acid cocatalyst | Enone and aryl trifluoromethyl ketone | up to 99 | >20:1 | up to 99 | [3] |
Expert Insight: Organocatalysis offers a distinct advantage in its ability to promote reactions under mild conditions, often with high functional group tolerance. The modularity of many organocatalysts allows for fine-tuning of their steric and electronic properties to optimize stereoselectivity for a given substrate.
Transition Metal Catalysis: Intramolecular Hydroalkoxylation
Transition metal-catalyzed intramolecular hydroalkoxylation of δ-hydroxyalkenes presents another powerful strategy for the synthesis of tetrahydropyrans. Catalysts based on gold, platinum, and copper have been shown to be particularly effective. [6]
Mechanism of Gold-Catalyzed Hydroalkoxylation
In a typical gold(I)-catalyzed hydroalkoxylation, the catalyst activates the alkene towards nucleophilic attack by the tethered hydroxyl group. The stereochemistry of the resulting tetrahydropyran is often controlled by the geometry of the substrate and the nature of the ligands on the metal center.
Caption: Simplified mechanism of gold(I)-catalyzed intramolecular hydroalkoxylation.
Table 3: Selected Transition Metal Catalysts for Tetrahydropyran Synthesis via Hydroalkoxylation
| Metal | Ligand/Catalyst System | Substrate Example | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Au(I) | Ph₃PAuNTf₂ | Bis-propargylic alcohol | up to 85 | cis selective | N/A | [7] |
| Pt(II) | PtCl₂ | γ- and δ-hydroxy olefins | up to 98 | N/A | N/A | [6] |
| Cu(I) | (R)-DTBM-SEGPHOS | Unactivated terminal alkene | up to 99 | N/A | moderate | [6] |
Expert Insight: Gold and platinum catalysts are particularly effective for the hydroalkoxylation of unactivated alkenes under mild conditions. The development of chiral ligands for these metals has enabled enantioselective variants of this reaction, although achieving high levels of enantioselectivity can be challenging.
Experimental Protocols
General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Prins Cyclization
To a solution of the salicylaldehyde (0.2 mmol) and 3-methyl-3-buten-1-ol (0.3 mmol) in toluene (1.0 mL) at room temperature is added the chiral imino-imidodiphosphate catalyst (0.02 mmol, 10 mol %). [1]The reaction mixture is stirred at this temperature for the time indicated by TLC analysis. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired 4-methylenetetrahydropyran.
General Procedure for Organocatalytic Enantioselective Oxa-Michael Addition
To a solution of the δ-hydroxy-α,β-unsaturated ester (0.1 mmol) in toluene (1.0 mL) at room temperature is added the bifunctional iminophosphorane catalyst (0.01 mmol, 10 mol %). [5]The reaction is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding tetrahydropyran.
General Procedure for Gold(I)-Catalyzed Intramolecular Hydroalkoxylation
To a solution of the δ-hydroxyalkene (0.5 mmol) in dichloromethane (2.5 mL) is added the gold(I) catalyst (e.g., Ph₃PAuNTf₂, 2 mol %). [7]The reaction mixture is stirred at room temperature until complete consumption of the starting material as monitored by TLC. The solvent is evaporated, and the crude product is purified by flash chromatography on silica gel.
Conclusion and Future Outlook
The stereoselective synthesis of tetrahydropyrans has witnessed remarkable progress, with a diverse array of catalytic systems now available to the synthetic chemist. Lewis and Brønsted acids, particularly chiral phosphoric acids, offer powerful and often highly stereoselective routes via the Prins cyclization. Organocatalysis has emerged as a robust and versatile alternative, enabling highly enantioselective oxa-Michael additions and hetero-Diels-Alder reactions under mild conditions. Transition metal catalysis, especially with gold and platinum, provides an efficient means for intramolecular hydroalkoxylation.
The choice of catalyst is ultimately dictated by the specific substrate and the desired stereochemical outcome. A thorough understanding of the underlying mechanistic principles of each catalytic system is essential for making an informed decision. Future advancements in this field will likely focus on the development of more efficient and selective catalysts, the expansion of substrate scope, and the application of these methodologies to the synthesis of increasingly complex and biologically important molecules.
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Navigating the Tetrahydropyran Scaffold: A Comparative Guide to Alternatives for 3-Methyl-tetrahydro-pyran-4-ol in Organic Synthesis
The tetrahydropyran (THP) ring is a privileged scaffold in organic synthesis, prominently featured in a vast array of natural products and pharmaceuticals.[1] Its conformational rigidity and the presence of the oxygen atom, which can act as a hydrogen bond acceptor, make it a valuable bioisostere for cyclohexane, often leading to improved pharmacokinetic profiles in drug candidates.[2] Within this class of molecules, 3-Methyl-tetrahydro-pyran-4-ol serves as a versatile building block, offering stereochemical complexity and multiple points for further functionalization. However, the specific substitution pattern of this molecule may not always be optimal for achieving desired biological activity or synthetic outcomes. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers and drug development professionals a detailed overview of structurally similar, bioisosteric, and acyclic options, complete with supporting experimental data and synthetic protocols.
The Reference Compound: Understanding this compound
This compound, existing as cis and trans diastereomers, is a chiral building block that provides a defined three-dimensional arrangement of its substituents. The methyl group at the C3 position and the hydroxyl group at the C4 position offer handles for further chemical modification, making it a valuable starting material for the synthesis of more complex molecules. Its synthesis is most commonly achieved through the stereoselective reduction of the corresponding ketone, 3-methyl-tetrahydropyran-4-one.
Experimental Protocol: Synthesis of this compound
A standard laboratory procedure for the synthesis of this compound involves the reduction of 3-methyldihydro-2H-pyran-4(3H)-one using a mild reducing agent like sodium borohydride.
Reaction:
A representative reduction of a tetrahydropyranone.
Procedure:
-
To a solution of 3-methyldihydro-2H-pyran-4(3H)-one (1.0 g, 8.76 mmol) in methanol (20 mL) at 0-5 °C, sodium borohydride (0.33 g, 8.76 mmol) is added portion-wise.
-
The reaction mixture is stirred at this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
Purification by column chromatography on silica gel yields the desired this compound as a mixture of diastereomers.
Structurally Similar Alternatives: Modulating the C3-Substituent
The most direct alternatives to this compound are other 3-substituted tetrahydropyran-4-ols. Replacing the methyl group with other alkyl or aryl moieties can significantly impact the molecule's steric and electronic properties, which is a common strategy in structure-activity relationship (SAR) studies.[3] The synthesis of these analogs often relies on the versatile Prins cyclization, a powerful tool for the construction of the tetrahydropyran ring.[4]
Comparative Synthesis via Prins Cyclization
The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. The nature of the substituents on both reaction partners dictates the structure of the resulting tetrahydropyran-4-ol.
Workflow for the synthesis of substituted THP-4-ols via Prins Cyclization.
The choice of catalyst is crucial for achieving high yields and stereoselectivity. A variety of Lewis and Brønsted acids have been employed, with phosphomolybdic acid in water being an environmentally benign and efficient option.[4]
| Homoallylic Alcohol | Aldehyde | Catalyst | Product | Yield (%) | Diastereoselectivity | Reference |
| 3-Buten-1-ol | Benzaldehyde | Phosphomolybdic acid | 2-Phenyl-tetrahydropyran-4-ol | 92 | all-cis | [4] |
| 3-Buten-1-ol | Heptanal | Phosphomolybdic acid | 2-Hexyl-tetrahydropyran-4-ol | 90 | all-cis | [4] |
| 1-Phenyl-3-buten-1-ol | Propanal | InCl₃ | 2-Ethyl-6-phenyl-tetrahydropyran-4-ol | 85 | High | [4] |
Table 1: Representative yields for the synthesis of substituted tetrahydropyran-4-ols via Prins cyclization.
As the data indicates, the Prins cyclization is a high-yielding method for accessing a variety of substituted tetrahydropyran-4-ols, making it a powerful strategy for generating alternatives to the 3-methyl substituted target molecule.
Bioisosteric Alternatives: The Cyclohexane-1,3-diol Scaffold
In medicinal chemistry, the replacement of a functional group or scaffold with another that retains similar biological activity is a key strategy known as bioisosteric replacement.[5] Cyclohexane-1,3-diols can be considered as non-heterocyclic bioisosteres of tetrahydropyran-4-ols. They maintain a similar six-membered ring scaffold and the 1,3-relationship of the hydroxyl groups can mimic the spatial arrangement of the hydroxyl group and the ring oxygen in the THP structure. The synthesis of these diols often involves the reduction of cyclohexane-1,3-diones or the dihydroxylation of cyclohexene derivatives.[1][6]
Experimental Protocol: Synthesis of cis-Cyclohexane-1,3-diol
A straightforward approach to cis-cyclohexane-1,3-diol is the hydrogenation of resorcinol followed by reduction of the resulting diketone.
Synthetic route to cis-cyclohexane-1,3-diol.
Procedure:
-
Hydrogenation of Resorcinol: Resorcinol is dissolved in a suitable solvent (e.g., ethanol) and hydrogenated over a Raney nickel catalyst at elevated pressure and temperature to yield cyclohexane-1,3-dione.
-
Reduction of Cyclohexane-1,3-dione: The resulting cyclohexane-1,3-dione is dissolved in ethanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until completion.
-
Work-up: The reaction is quenched with a dilute acid, and the solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield predominantly the cis-diastereomer of cyclohexane-1,3-diol.
The choice between a tetrahydropyran and a cyclohexane scaffold can significantly influence a molecule's polarity, lipophilicity, and metabolic stability, providing a valuable tool for optimizing drug-like properties.
Acyclic Alternatives: 1,3-Diol Scaffolds
For certain applications, the conformational rigidity of a cyclic system may not be desirable. Acyclic 1,3-diols can serve as flexible alternatives to the tetrahydropyran scaffold, maintaining the key 1,3-oxygen relationship while allowing for greater conformational freedom. These acyclic counterparts can be synthesized through various methods, including the stereoselective reduction of β-hydroxy ketones or aldol reactions followed by reduction.
Comparative Performance
The primary advantage of acyclic 1,3-diols is their conformational flexibility, which can be beneficial for binding to targets with less defined binding pockets. However, this flexibility comes at an entropic cost upon binding. The choice between a cyclic and an acyclic scaffold is therefore a balance between pre-organization and adaptability.
| Scaffold | Key Features | Synthetic Accessibility | Typical Application |
| This compound | Conformationally constrained, chiral, defined vectorality of substituents. | Accessible via reduction of the corresponding ketone or stereoselective cyclization. | Scaffolds in natural product synthesis and medicinal chemistry where rigidity is desired. |
| Other 3-Substituted THP-4-ols | Tunable steric and electronic properties at the C3 position. | Readily accessible via Prins cyclization with various starting materials. | SAR studies to probe the effect of substituents on biological activity. |
| Cyclohexane-1,3-diols | Non-heterocyclic bioisostere, similar 3D arrangement of hydroxyls. | Synthesized from readily available starting materials like resorcinol. | Modulating physicochemical properties such as lipophilicity and metabolic stability. |
| Acyclic 1,3-Diols | Conformationally flexible, maintains the 1,3-diol motif. | Accessible through various well-established methods (e.g., aldol reactions). | Probing the importance of scaffold rigidity for biological activity. |
Table 2: Comparison of this compound and its alternatives.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. However, a thorough understanding of the available alternatives is crucial for optimizing synthetic strategies and for the rational design of new molecules with desired properties. Structurally similar 3-substituted tetrahydropyran-4-ols, accessible through robust methods like the Prins cyclization, allow for fine-tuning of steric and electronic properties. Cyclohexane-1,3-diols serve as effective non-heterocyclic bioisosteres, offering a means to modulate physicochemical parameters. Finally, acyclic 1,3-diols provide a flexible alternative for investigating the role of scaffold rigidity. The choice of the most suitable building block will ultimately depend on the specific goals of the synthetic endeavor, be it the total synthesis of a complex natural product or the development of a novel therapeutic agent. This guide provides a foundational framework for making that informed decision.
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A Senior Application Scientist's Guide to the Synthetic Utility of 3-Methyl-tetrahydro-pyran-4-ol vs. Other Chiral Pools
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a starting material in any synthetic campaign is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of achieving a target molecule. The "chiral pool," nature's repository of abundant, enantiomerically pure compounds, offers a powerful shortcut in asymmetric synthesis by providing pre-defined stereocenters.[1][2] Classical members of this pool include carbohydrates, amino acids, and terpenes.[1][3] However, within this vast collection lies a class of building blocks whose conformational rigidity and versatile functionality offer unique advantages: substituted tetrahydropyrans (THPs).
This guide provides an in-depth comparison of a specific, highly useful building block, (3S,4R)-3-Methyl-tetrahydro-pyran-4-ol, against more conventional chiral pools. We will explore its intrinsic structural benefits, its performance in key synthetic transformations, and provide the causal logic behind its strategic application, supported by experimental data and protocols.
Profile of a Rising Star: (3S,4R)-3-Methyl-tetrahydro-pyran-4-ol
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties like absorption and distribution while having lower lipophilicity than its carbocyclic analogue, cyclohexane.[4] (3S,4R)-3-Methyl-tetrahydro-pyran-4-ol embeds this valuable core with two defined stereocenters, offering a synthetically versatile platform.
Key Structural & Synthetic Features:
-
Defined Stereochemistry: The cis relationship between the C3-methyl and C4-hydroxyl groups provides a predictable stereochemical environment.
-
Conformational Rigidity: The pyran ring's chair conformation restricts bond rotation, allowing for highly stereocontrolled functionalization at other positions on the ring. This is a distinct advantage over more flexible acyclic chiral building blocks.
-
Orthogonal Functional Handles: The secondary alcohol at C4 is readily oxidized, inverted, or used as a nucleophile, while the C3-methyl group provides a steric director for subsequent reactions. The ether oxygen can also act as a hydrogen bond acceptor, influencing both reactivity and biological interactions.[4]
Caption: Structure of (3S,4R)-3-Methyl-tetrahydro-pyran-4-ol.
A Head-to-Head Comparison: The Pyran Advantage
The decision to use a specific chiral building block is a trade-off between accessibility, functional group compatibility, and its ability to efficiently map onto the target's structure. Here’s how 3-methyl-tetrahydropyran-4-ol stacks up against the titans of the chiral pool.
| Feature | (3S,4R)-3-Methyl-THP-4-ol | Carbohydrate Pools (e.g., Glucose) | Amino Acid Pools (e.g., Serine) | Terpene Pools (e.g., Carvone) |
| Primary Scaffold | Tetrahydropyran (O-heterocycle) | Polyhydroxylated Tetrahydropyran/Furan | Acyclic (or Pyrrolidine for Proline) | Carbocyclic (often hydrocarbon-rich) |
| Functional Handles | 1-2 hydroxyls, ether | Multiple hydroxyls, acetals | Amine, Carboxylic acid | Ketone, Alkene |
| Key Advantage | Conformational rigidity, ideal for polyketide synthesis, favorable ADME properties.[4] | High density of stereocenters, readily available.[5] | Direct access to N-containing targets, both enantiomers often available.[3][6] | Complex carbocyclic frameworks, diverse stereochemistry.[7][8] |
| Primary Challenge | Fewer commercially available derivatives compared to sugars/amino acids. | Requires extensive protecting group chemistry to achieve regioselectivity. | Side chains may require extensive manipulation. | Limited functional groups, often requires C-C bond cleavage. |
| Best Suited For | Polyketide natural products, macrolides, fragments for drug discovery.[9][10] | Total synthesis of complex, oxygen-rich natural products.[5] | Alkaloids, beta-lactams, peptides, and other nitrogenous compounds.[11] | Steroids, complex terpenoids, and other carbocyclic natural products.[7][12] |
Causality Behind the Comparison:
-
Against Carbohydrates: While sugars are rich in stereocenters, their multiple hydroxyl groups necessitate complex protection-deprotection sequences.[5] The THP-ol, with its limited and strategically placed functionality, often allows for more direct and higher-yielding transformations, avoiding cumbersome protecting group manipulations. This is a significant advantage in terms of step economy.
-
Against Amino Acids: Amino acids are the premier choice for nitrogen-containing targets.[3][6] However, for constructing the polyketide-type backbones common in many macrolide antibiotics and other natural products, the THP-ol is a more natural fit, providing a pre-formed, rigid C-O-C segment.
-
Against Terpenes: Terpenes provide access to intricate carbocyclic systems but often require clever, and sometimes lengthy, C-C bond cleavage strategies to reveal useful functionality.[8][12] The THP-ol provides a more directly modifiable scaffold where the key heteroatom is already incorporated.
Field-Proven Application: Stereoselective Reduction
A common and critical transformation of chiral building blocks is the manipulation of existing stereocenters to generate new ones. The reduction of the ketone precursor, 3-methyl-tetrahydropyran-4-one, is a foundational step that showcases the stereodirecting influence of the pyran scaffold.
Experimental Protocol: Diastereoselective Reduction of 3-Methyldihydro-2H-pyran-4(3H)-one
This protocol describes the reduction to form 3-methyl-tetrahydro-pyran-4-ol, a common intermediate. The choice of reducing agent is critical for controlling the diastereoselectivity of the resulting alcohol.
Objective: To prepare cis-3-Methyl-tetrahydro-pyran-4-ol with high diastereoselectivity.
Methodology:
-
Preparation: A solution of 3-methyldihydro-2H-pyran-4(3H)-one (1.0 g, 8.9 mmol) is prepared in anhydrous Methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.[13]
-
Cooling: The flask is cooled to 0-5 °C using an ice-water bath.[13] This is crucial to control the reaction rate and enhance selectivity.
-
Reagent Addition: Sodium borohydride (NaBH₄) (410 mg, 10.7 mmol, 1.2 equivalents) is added slowly in portions to the stirred solution.[13] The slow addition prevents an uncontrolled exotherm. The hydride attacks the carbonyl carbon, preferentially from the less sterically hindered face, leading to the cis product.
-
Reaction: The reaction is stirred at 0-5 °C for 1 hour.[13] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the dropwise addition of water (3 mL).[13] This destroys any excess NaBH₄.
-
Workup: The methanol is removed under reduced pressure. The resulting residue is partitioned between Dichloromethane (CH₂Cl₂, 15 mL) and water. The aqueous layer is extracted twice more with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the title compound.[13] A typical yield is around 76%.[13]
Caption: Workflow for the diastereoselective reduction of the pyranone.
Case Study: The Tetrahydropyran Motif in Macrolide Synthesis
The true utility of a chiral building block is demonstrated in the context of a complex total synthesis. The synthesis of the antitumor macrolide (-)-Lasonolide A provides an excellent example.[9] Its structure contains two distinct tetrahydropyran rings, making pyran-based chiral pools a highly logical starting point.
A retrosynthetic analysis reveals how a complex target can be disconnected into simpler, achievable fragments, one of which is a highly substituted THP.
Caption: Simplified retrosynthesis of (-)-Lasonolide A.[9]
In the synthesis reported by Lee and coworkers, a hetero-Diels-Alder reaction is used as a key step to construct the substituted THP ring stereoselectively.[9] This strategic choice highlights the core advantage of using a building block that already contains the basic heterocyclic framework. Starting with a simple acyclic chiral pool member would have required additional, potentially low-yielding, cyclization steps. The inherent conformational bias of the developing THP ring in the transition state of the Diels-Alder reaction is paramount for achieving the desired stereocontrol.
Conclusion and Strategic Recommendations
(3S,4R)-3-Methyl-tetrahydro-pyran-4-ol is more than just another building block; it is a strategic tool for accessing complex molecular architecture, particularly within the realm of oxygenated natural products and medicinal chemistry.
Choose this compound when:
-
Your target contains a substituted tetrahydropyran ring.
-
You are building polyketide-like chains where stereocontrol is paramount.
-
You need to leverage conformational rigidity to direct reactions on the periphery of the ring.
-
Improving the pharmacokinetic profile of a lead compound is a key objective.
While traditional chiral pools like carbohydrates and amino acids will always be mainstays of organic synthesis, specialized building blocks like substituted THPs provide a more direct and often more efficient path to a specific class of complex targets. By understanding the intrinsic chemical logic of these scaffolds, the synthetic chemist can make more informed and powerful strategic decisions.
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Tetrahydropyran synthesis . Organic Chemistry Portal. [Link]
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Lee, S., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis . Molecules, 21(7), 951. [Link]
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Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations . Molecules, 27(14), 4589. [Link]
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Chiral pool . Wikipedia. [Link]
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Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran . Synthesis, 2007(10), 1584-1586. [Link]
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Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran . ResearchGate. [Link]
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Isobe, M., et al. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one . Journal of the Chemical Society, Perkin Transactions 1, 301-304. [Link]
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Chida, N., & Sato, T. (2012). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates . Synthetic Methods I - Chiral Pool and Diastereoselective Methods, 207-239. [Link]
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Maimone, T. J., & Baran, P. S. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products . Semantic Scholar. [Link]
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Maimone, T. J., & Baran, P. S. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products . Accounts of Chemical Research, 51(5), 1165-1177. [Link]
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van der Es, D. (2025). Carbohydrates as chiral starting compounds in synthetic organic chemistry . Scholarly Publications Leiden University. [Link]
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Mahanth, P. (2015). CHIRAL SYNTHESIS: AN OVERVIEW . ResearchGate. [Link]
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Maimone, T. J., & Baran, P. S. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products . Chemical Reviews, 118(7), 3776-3828. [Link]
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Lee, H. Y., et al. (2007). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A . Organic Letters, 9(2), 293-296. [Link]
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Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars . ResearchGate. [Link]
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Creativity from the Chiral Pool: Amino Acids . Baran Lab, Scripps Research. [Link]
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Lee, D. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product . Marine Drugs, 17(11), 619. [Link]
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Lee, S., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis . PubMed. [Link]
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Stereospecific – Knowledge and References . Taylor & Francis. [Link]
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Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions . Master Organic Chemistry. [Link]
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Chiral Pool Synthesis . Algor Cards. [Link]
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Rychnovsky, S. D., et al. (2006). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects . Journal of the American Chemical Society, 128(1), 116-123. [Link]
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D'Acquarica, I. (2022). I want to purchase chiral column . Which one is best and what will be the price.? . ResearchGate. [Link]
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Denizet, A., et al. (2012). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives . ResearchGate. [Link]
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A Comparative Spectroscopic Guide to the Isomers of 3-Methyl-tetrahydro-pyran-4-ol
For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and novelty of a molecule. The subtle difference in the three-dimensional arrangement of atoms between diastereomers can lead to vastly different biological activities and physicochemical properties. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 3-methyl-tetrahydro-pyran-4-ol, a substituted tetrahydropyran that serves as a valuable chiral building block.
The tetrahydropyran ring is a common motif in a wide array of natural products and pharmaceuticals. The relative stereochemistry of substituents on this ring system dictates its conformation and, consequently, its interactions with biological targets. Here, we will dissect the spectroscopic signatures of cis- and trans-3-methyl-tetrahydro-pyran-4-ol using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will not only present the data but also explain the underlying stereochemical principles that give rise to the observed spectral differences.
The Foundation: Conformational Analysis
The key to differentiating the cis and trans isomers of this compound lies in understanding their preferred chair conformations. The tetrahydropyran ring, much like cyclohexane, adopts a chair conformation to minimize steric and torsional strain. The substituents (the methyl group at C3 and the hydroxyl group at C4) can occupy either axial (a) or equatorial (e) positions.
For the trans-isomer , the most stable conformation will have both the methyl and hydroxyl groups in equatorial positions (diequatorial) to minimize 1,3-diaxial interactions. The alternative diaxial conformation would be significantly higher in energy.
For the cis-isomer , one substituent must be axial while the other is equatorial. The relative stability of the two possible chair conformations (methyl-equatorial/hydroxyl-axial vs. methyl-axial/hydroxyl-equatorial) will depend on the A-values (a measure of steric strain) of the methyl and hydroxyl groups. Generally, the conformation with the larger group in the equatorial position is favored.
Caption: Conformational possibilities for the isomers of this compound.
¹H NMR Spectroscopy: A Window into Stereochemistry
Proton NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The key parameters are the chemical shifts (δ) and the proton-proton coupling constants (J), particularly the vicinal coupling constant between the protons on C3 and C4 (³JH3-H4).
In the more stable diequatorial trans-isomer , the protons at C3 and C4 will be in an axial-axial relationship. The dihedral angle between these two protons is approximately 180°, which, according to the Karplus equation, results in a large coupling constant, typically in the range of 8-12 Hz.
Conversely, in the cis-isomer , the relationship between the protons on C3 and C4 will be either axial-equatorial or equatorial-axial, depending on the ring conformation. Both of these arrangements have a dihedral angle of around 60°, leading to a much smaller coupling constant, typically in the range of 2-5 Hz. This significant difference in the ³JH3-H4 coupling constant is a definitive marker for distinguishing the two isomers.
Furthermore, the chemical shifts of the axial and equatorial protons will differ. Axial protons are generally more shielded (appear at a lower ppm) than their equatorial counterparts.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for a Key Difference |
| H3 | ~1.6-1.8 ppm (axial) | ~1.4-1.6 ppm (axial) | The chemical shift is influenced by the relative orientation of the hydroxyl group. |
| H4 | ~3.8-4.0 ppm (equatorial) | ~3.4-3.6 ppm (axial) | The axial H4 in the trans isomer is more shielded than the equatorial H4 in the cis isomer. |
| CH₃ | ~0.9-1.1 ppm (doublet) | ~0.9-1.1 ppm (doublet) | The chemical shift of the methyl group is less affected by the remote hydroxyl group's orientation. |
| ³JH3-H4 | 2-5 Hz | 8-12 Hz | This is the most diagnostic feature. The trans isomer's axial-axial relationship leads to a large coupling constant, while the cis isomer's axial-equatorial relationship results in a small coupling constant. |
¹³C NMR Spectroscopy: Confirming the Assignment
Carbon NMR provides complementary information for structure elucidation. The chemical shifts of the carbon atoms in the tetrahydropyran ring are sensitive to the stereochemistry of the substituents. A key principle is the steric compression effect (gamma-gauche effect), where a carbon atom that is gauche to another carbon or heteroatom in a 1,3-diaxial arrangement will be shielded (shifted to a lower ppm).
In the cis-isomer , one of the substituents is axial. This will cause a shielding effect on the syn-axial carbons, leading to upfield shifts for C2, C6, and C5 relative to the diequatorial trans-isomer .
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Difference |
| C2 | ~65-68 ppm | ~68-71 ppm | Shielded in the cis isomer due to the gamma-gauche effect of the axial substituent. |
| C3 | ~35-38 ppm | ~38-41 ppm | The environment of C3 is directly affected by the substituent orientations. |
| C4 | ~68-71 ppm | ~71-74 ppm | The carbon bearing the hydroxyl group will have a different chemical shift based on its axial or equatorial position. |
| C5 | ~30-33 ppm | ~33-36 ppm | Shielded in the cis isomer due to the gamma-gauche effect. |
| C6 | ~63-66 ppm | ~66-69 ppm | Shielded in the cis isomer due to the gamma-gauche effect. |
| CH₃ | ~15-18 ppm | ~17-20 ppm | The methyl carbon's chemical shift is also influenced by its orientation. |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is excellent for identifying functional groups. Both isomers will exhibit the characteristic absorptions for an alcohol and a cyclic ether.
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group due to hydrogen bonding. In the cis-isomer with an axial hydroxyl group, there is a possibility of intramolecular hydrogen bonding with the ring oxygen, which could result in a sharper O-H stretching band compared to the trans-isomer where intermolecular hydrogen bonding would dominate.
-
C-O Stretch: A strong absorption in the fingerprint region, between 1050-1200 cm⁻¹, will be present for the C-O bonds of the alcohol and the ether. The exact position and shape of these bands can be subtly different between the two isomers due to their different symmetries and vibrational modes, but this is often less diagnostic than NMR.
Mass Spectrometry: Fragmentation Patterns
The mass spectra of diastereomers are typically very similar, as the initial molecular ion has the same mass. However, minor differences in the relative abundances of fragment ions can sometimes be observed due to the different steric environments influencing the fragmentation pathways.
For both isomers, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 116. Common fragmentation pathways for cyclic alcohols include:
-
Loss of water (M-18): A peak at m/z = 98.
-
Loss of a methyl group (M-15): A peak at m/z = 101.
-
Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atom in the ring.
-
Ring-opening followed by fragmentation.
The relative intensities of these fragment ions may vary slightly between the cis and trans isomers due to differences in the stability of the intermediate radical cations formed upon fragmentation.
Experimental Protocols
The following are generalized procedures for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to unambiguously assign all proton and carbon signals.
Caption: A generalized workflow for the spectroscopic analysis of this compound isomers.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to obtain a high-quality spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, for a mixture of isomers, through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40 to 200 to detect the molecular ion and significant fragment ions.
Conclusion: A Spectroscopic Summary
The differentiation of cis- and trans-3-methyl-tetrahydro-pyran-4-ol is readily achievable through a combination of standard spectroscopic techniques. While IR and MS provide valuable functional group and molecular weight information, NMR spectroscopy, particularly the measurement of the ³JH3-H4 coupling constant, offers the most definitive evidence for stereochemical assignment.
Table 3: Summary of Key Spectroscopic Differentiators
| Technique | Feature | cis-Isomer | trans-Isomer |
| ¹H NMR | ³JH3-H4 | Small (2-5 Hz) | Large (8-12 Hz) |
| H4 Chemical Shift | Downfield (~3.8-4.0 ppm) | Upfield (~3.4-3.6 ppm) | |
| ¹³C NMR | Ring Carbon Shifts | Generally more upfield | Generally more downfield |
| IR | O-H Stretch | Potentially sharper due to intramolecular H-bonding | Broad due to intermolecular H-bonding |
This guide demonstrates that a thorough understanding of stereochemical principles, coupled with the application of modern spectroscopic methods, allows for the unambiguous characterization of complex organic molecules. For scientists in drug discovery and development, this level of detailed structural analysis is not just an academic exercise but a fundamental requirement for advancing new chemical entities.
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Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved January 23, 2026, from [Link]
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MDPI. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-ol. PubChem. Retrieved January 23, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved January 23, 2026, from [Link]
A Comparative Guide to the Definitive Structural Validation of 3-Methyl-tetrahydro-pyran-4-ol by Single-Crystal X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The seemingly subtle difference between stereoisomers can mean the difference between a potent therapeutic and an inactive or even harmful compound. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 3-Methyl-tetrahydro-pyran-4-ol, a chiral cyclic ether alcohol. While methods like NMR spectroscopy and computational modeling are invaluable for suggesting structure and conformation, we will demonstrate through a detailed workflow why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute and definitive structural proof.
This guide is structured as a practical, field-proven narrative. We will not just list protocols but explain the critical reasoning behind each experimental choice, establishing a self-validating system of analysis that ensures the trustworthiness and integrity of the final structural model.
The Analytical Challenge: Defining the Stereochemistry of this compound
This compound possesses two stereocenters (at C3 and C4), giving rise to four possible stereoisomers. Furthermore, the tetrahydropyran ring exists predominantly in a chair conformation, introducing axial and equatorial positioning for the methyl and hydroxyl groups. This complexity makes its definitive characterization a non-trivial task. While techniques like Nuclear Magnetic Resonance (NMR) can elucidate the connectivity and suggest relative stereochemistry through coupling constants, they often fall short of providing the unequivocal proof of absolute configuration that X-ray crystallography delivers.[1][2]
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the experimental science of determining the atomic and molecular structure of a crystal.[3] By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms within a single crystal, we can generate a three-dimensional electron density map and, from that, a precise model of the molecule.[4][5] Its power lies in its ability to provide direct, high-resolution spatial coordinates for each atom, unequivocally defining bond lengths, bond angles, torsional angles, and, crucially, the absolute configuration of chiral centers.[6]
The Causality Behind Choosing SCXRD
Why is SCXRD the ultimate arbiter?
-
Absolute Stereochemistry: Through the proper handling of anomalous dispersion effects, SCXRD can determine the absolute configuration (e.g., using the Flack parameter), a feat that is challenging or impossible with standard NMR or mass spectrometry.[1]
-
Unambiguous Conformation: It provides a "snapshot" of the molecule's solid-state conformation, definitively showing the chair form of the pyran ring and the precise axial/equatorial positions of the substituents.[7]
-
Precise Geometric Data: It yields highly accurate bond lengths and angles, which are invaluable for understanding molecular strain and for benchmarking computational models.[6]
Below is a workflow diagram illustrating the logical progression from a synthesized compound to a validated crystal structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: A Self-Validating System
The following protocol for the structural determination of this compound is designed to be a self-validating system, where the quality of the outcome at each step is assessed before proceeding.
Step 1: Growing High-Quality Single Crystals
This is often the most challenging step for small organic molecules.[8] The goal is to encourage molecules to pack in a highly ordered, repeating lattice.
-
Protocol:
-
Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit crystal growth.
-
Select a suitable solvent or solvent system where the compound has moderate solubility.[9] For a polar molecule like this compound, solvents like ethyl acetate, acetone, or a mixture such as diethyl ether/hexane are good starting points.
-
Prepare a nearly saturated solution in a clean, dust-free vial.
-
Employ the slow evaporation method: cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.[8]
-
Alternatively, use vapor diffusion . Place the solution in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
-
Causality & Expertise: The choice of solvent and method is critical. A solvent in which the compound is too soluble will not allow crystals to form, while one in which it is poorly soluble will cause it to crash out as a powder. The slow, controlled approach is necessary to minimize the number of nucleation sites, allowing fewer, larger, and more well-ordered crystals to grow.[9]
Step 2: X-ray Data Collection
-
Protocol:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks.
-
Mount the crystal on a loop (e.g., nylon) using a cryoprotectant oil.[3]
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage during data collection.[3]
-
Mount the loop on the goniometer of a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images (frames) while rotating the crystal.[3] A full data set typically requires rotating the crystal through at least 180°.[3] Data collection can take several hours.[6]
-
-
Trustworthiness: Modern diffractometers automatically assess the quality of the initial frames, providing feedback on crystal quality and suggesting an optimal data collection strategy. The completeness of the collected data is a key metric for a trustworthy dataset.
Step 3: Structure Solution and Refinement
This phase is entirely computational.[10]
-
Protocol:
-
Data Processing: The raw diffraction images are processed. The software identifies the positions of the diffraction spots, determines the unit cell parameters and crystal system (indexing), and measures the intensity of each spot (integration). These intensities are then corrected and combined into a single reflection file (scaling).[10]
-
Structure Solution: The "phase problem" is solved using direct methods, which are mathematical algorithms that generate an initial electron density map from the reflection intensities. This map reveals the positions of the heavier atoms (oxygen and carbon).
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares minimization algorithm.[3] This iterative process adjusts the atomic coordinates and displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[11] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
-
Trustworthiness: The quality of the final structure is judged by several metrics, most notably the R-factor (R1). An R1 value below 5% (0.05) for small molecules is indicative of a very good agreement between the model and the experimental data. The goodness-of-fit (GooF) should be close to 1.0. These statistical validators are essential for ensuring the reliability of the published structure.
Comparative Analysis: SCXRD vs. Orthogonal Techniques
While SCXRD is definitive, it is best utilized in conjunction with other techniques. The diagram below shows the logical relationship and the unique information provided by each method.
Caption: Comparison of information derived from different analytical techniques.
Data Comparison Table
The following table summarizes the expected outcomes from each technique for the validation of a hypothetical cis-(3R,4R) isomer of this compound.
| Parameter | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy | Computational Chemistry (DFT) |
| Connectivity | Directly observed from electron density map. | Confirmed via ¹H-¹H COSY and HSQC experiments. | Assumed as input for calculation. |
| Relative Stereochemistry | Unambiguously determined as cis. The C3-Methyl and C4-Hydroxyl groups are on the same face of the ring (e.g., both equatorial). | Inferred from ¹H NMR coupling constants (J-values). Large J-values (~8-12 Hz) for H3/H4 would suggest a trans-diaxial relationship, while smaller values would suggest cis. Provides strong evidence but can be ambiguous. | The energy difference between cis and trans isomers can be calculated, predicting the more stable configuration. |
| Absolute Stereochemistry | Definitively determined as (3R, 4R) by refining the Flack parameter (should be close to 0). | Not possible with standard NMR. Requires chiral derivatizing agents or chiral solvating agents to distinguish enantiomers.[12] | Not possible. Calculations are performed on a pre-defined enantiomer. |
| Conformation | Definitively observed as a chair conformation. Torsional angles precisely define the ring pucker. Substituent positions (axial/equatorial) are directly visualized. | Inferred from J-couplings. In solution, the molecule may exist in conformational equilibrium, and NMR shows a time-averaged structure.[13] | The lowest energy conformer is predicted, typically matching the solid-state structure. Can explore the energy landscape of other conformers (e.g., boat, twist-boat).[14] |
| Bond Lengths/Angles | Highly precise and accurate (e.g., C-O: 1.425(2) Å). The number in parentheses is the standard uncertainty. | Not directly measured. | Predicted values. Excellent for comparison with experimental data to validate the level of theory used. |
| Key Output | Crystallographic Information File (CIF) containing atomic coordinates. | 1D and 2D spectra. | Optimized 3D coordinates and calculated energies. |
Conclusion: The Synergy of Validation
The structural validation of a complex molecule like this compound is a clear example of where a multi-technique approach, anchored by a definitive method, is paramount. While NMR spectroscopy provides essential information about the molecule's structure in solution and computational chemistry offers powerful predictive insights into its preferred conformation[15][16], neither can provide the unequivocal proof of absolute stereochemistry and solid-state structure.
Single-Crystal X-ray Crystallography stands alone in its ability to deliver a complete, high-resolution, and unambiguous three-dimensional picture of the molecule.[1] The rigorous, self-validating nature of the crystallographic experiment, from crystal growth to final refinement metrics, provides the ultimate seal of trustworthiness. It is the gold standard that validates the inferences made from all other techniques, providing the authoritative grounding required for confident research and development in the chemical and pharmaceutical sciences.
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthetic 3-Methyl-tetrahydro-pyran-4-OL
Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of a molecule's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and reproducibility. 3-Methyl-tetrahydro-pyran-4-OL, a substituted cyclic ether, presents a particularly illustrative case study in purity analysis. Its structure, featuring two chiral centers at the C3 and C4 positions, gives rise to four distinct stereoisomers (two pairs of diastereomers: cis and trans). The common synthetic route, a reduction of the precursor ketone 3-methyldihydro-2H-pyran-4(3H)-one, inherently produces a mixture of these stereoisomers.[1]
Therefore, a comprehensive purity assessment must extend beyond a simple percentage assay. It requires an orthogonal testing strategy capable of quantifying not only process-related impurities, such as residual starting materials and solvents, but also resolving and quantifying each product-related stereoisomer. This guide provides a comparative analysis of the primary analytical techniques, explaining the causality behind methodological choices and presenting validated protocols for researchers, scientists, and drug development professionals.
The Purity Challenge: Deconstructing the Impurity Profile
A robust purity assessment begins with a theoretical understanding of what impurities may be present. For this compound synthesized via ketone reduction, the impurity profile can be categorized as follows:
-
Process-Related Impurities:
-
Product-Related Impurities:
-
Stereoisomers: The reduction of the C4 ketone creates a new chiral center, leading to cis and trans diastereomers relative to the C3 methyl group. Each of these diastereomers is a racemic mixture of two enantiomers. Distinguishing these is critical as stereochemistry can dramatically impact biological activity.
-
An effective analytical strategy must therefore be multi-faceted, employing different techniques that provide complementary information, a concept known as orthogonality in analytical method validation.[3]
Comparative Guide to Analytical Methodologies
The selection of an analytical technique is dictated by the specific question being asked. Is it overall purity? Is it stereoisomeric ratio? Or is it definitive structural confirmation? Here, we compare the most powerful techniques for assessing this compound.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for the primary assay of this compound.
-
Expertise & Causality: The choice of stationary phase (the column) is paramount. For this polar alcohol, a polar column (e.g., a polyethylene glycol "WAX" phase or a "624" type phase) is superior to a non-polar phase. This is because the polar column interacts more strongly with the hydroxyl group, resulting in better peak shape (less tailing) and improved separation from less polar impurities like the starting ketone. A Flame Ionization Detector (FID) is the detector of choice for this application due to its robustness, wide linear range, and near-universal response to carbon-containing compounds, making it ideal for accurate quantitation.[4][5] When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for the definitive identification of unknown impurity peaks based on their mass-to-charge ratio and fragmentation patterns.[6][7][8]
-
Trustworthiness: A GC method's validity is established through system suitability checks before each run. This involves injecting a standard and ensuring that parameters like peak resolution, tailing factor, and signal-to-noise ratio meet predefined criteria, ensuring the system is performing correctly.
Chiral Gas Chromatography: Resolving the Stereoisomeric Puzzle
Standard GC columns cannot separate enantiomers. To resolve all four stereoisomers, a specialized chiral stationary phase is required.
-
Expertise & Causality: Chiral GC columns typically incorporate cyclodextrin derivatives as the stationary phase.[9] These chiral molecules create transient, diastereomeric complexes with the enantiomers of the analyte as they pass through the column. The small differences in the stability of these complexes lead to different retention times, enabling their separation. This technique is indispensable for determining the diastereomeric ratio (cis vs. trans) and the enantiomeric excess (e.e.) of each diastereomer in a single analysis.
-
Trustworthiness: The method's specificity is self-validating. The ability to resolve four distinct peaks corresponding to the known stereoisomers and assign them based on a reference standard provides high confidence in the reported stereoisomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy provides unparalleled insight into molecular structure and is the ultimate tool for identity confirmation.
-
Expertise & Causality: While NMR cannot distinguish enantiomers without a chiral auxiliary, it is exceptionally powerful for differentiating the cis and trans diastereomers.[10][11] The spatial orientation of the C3-methyl and C4-hydroxyl groups (axial vs. equatorial) within the tetrahydropyran ring's chair conformation creates unique magnetic environments for the ring protons. This results in distinct chemical shifts and, most importantly, different proton-proton (¹H-¹H) coupling constants. By analyzing the multiplicity and coupling constants of the H3 and H4 protons, one can unambiguously assign the cis and trans configurations.[12][13] Furthermore, Quantitative NMR (qNMR), which involves adding a certified internal standard, can be used for a highly accurate assay without the need for a specific reference standard of the analyte itself.
-
Trustworthiness: NMR is a primary analytical method. The data produced is directly linked to the fundamental physical properties of the molecule, making it an authoritative technique for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC): A Complementary Approach
While GC is often preferred for this analyte, HPLC offers a valuable orthogonal technique, particularly for diastereomer separation.
-
Expertise & Causality: Due to the lack of a strong UV chromophore, detection can be challenging, often requiring a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). Normal-phase chromatography (e.g., using a silica or diol column) is generally more effective than reversed-phase for separating these polar, isomeric alcohols, as it better exploits the subtle differences in their interaction with a polar stationary phase.[14][15] Chiral HPLC, using columns with a chiral stationary phase, provides a powerful alternative to chiral GC for resolving all four stereoisomers.[16]
-
Trustworthiness: The suitability of an HPLC method is verified through system suitability tests, similar to GC, ensuring the reliability of the separation and detection.[17]
Quantitative Data Summary & Comparison
The following table summarizes the performance of each technique for the key purity assessments of this compound.
| Parameter | GC-FID (Assay) | Chiral GC (Stereoisomers) | ¹H NMR (Structure & Diastereomers) | HPLC (Diastereomers) |
| Primary Application | Purity Assay, Residual Solvents, Starting Material | Enantiomeric & Diastereomeric Purity | Identity, Structure Confirmation, Diastereomer Ratio | Orthogonal Diastereomer Separation |
| Specificity | High for achiral impurities | Excellent for all stereoisomers | Excellent for diastereomers; no enantiomer separation | High for diastereomers; requires chiral column for enantiomers |
| Sensitivity (Typical LOQ) | ~0.01 - 0.05% | ~0.05% | ~0.1% (impurity detection) | ~0.05 - 0.1% (with RI/ELSD) |
| Quantitative Accuracy | Excellent | Excellent | Very High (qNMR) | Good to Excellent |
| Throughput | High | Moderate | Low to Moderate | Moderate |
| Key Advantage | Robust, precise, and cost-effective for primary assay. | The only common technique to resolve all four stereoisomers in one run. | Unambiguous structural data. | Powerful orthogonal method for diastereomer separation. |
| Key Limitation | Cannot separate enantiomers. | Requires specialized, expensive columns. | Lower throughput, cannot separate enantiomers directly. | Requires a universal detector; may have lower resolution than GC for this analyte. |
Experimental Workflows & Protocols
A logical workflow ensures a complete and efficient purity analysis. The initial step should be a broad screening for overall purity and known process impurities, followed by specific tests for stereoisomeric composition and structural identity.
Purity Assessment Workflow
Caption: Recommended workflow for comprehensive purity analysis.
Stereoisomer Resolution Logic
Caption: Relationship and resolution of the four stereoisomers.
Detailed Experimental Protocols
Protocol 1: Purity Assay by Gas Chromatography (GC-FID)
This method quantifies the main component against other volatile impurities and the starting material.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. This is the Standard Stock Solution.
-
Create a working standard (e.g., 0.1 mg/mL) by diluting the Stock Solution.
-
Prepare the sample by accurately weighing approximately 10 mg of the synthetic material into a 10 mL volumetric flask and diluting with Methanol.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent polar phase.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min).
-
Detector (FID): 280°C.
-
Injection Volume: 1 µL.
-
-
System Suitability:
-
Inject the working standard six times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis & Calculation:
-
Inject a blank (Methanol), followed by the standard and the sample solutions.
-
Calculate purity using area normalization, assuming a response factor of 1.0 for all impurities unless otherwise determined.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: Stereoisomeric Purity by Chiral Gas Chromatography
This method separates and quantifies the four stereoisomers.
-
Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL in Methanol. No reference standard is needed if reporting as area percent. A standard containing all four isomers is required for definitive peak identification.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm) or equivalent cyclodextrin-based chiral column.
-
Carrier Gas: Helium, constant pressure at 20 psi.
-
Inlet: Split mode (100:1), 240°C.
-
Oven Program: Isothermal at 110°C for 40 minutes, or a slow ramp (e.g., 1°C/min) may be required to optimize separation.
-
Detector (FID): 250°C.
-
Injection Volume: 1 µL.
-
-
System Suitability:
-
Inject a sample known to contain all four isomers. The resolution between the two closest-eluting peaks must be ≥ 1.5.
-
-
Analysis & Calculation:
-
Integrate all four stereoisomer peaks.
-
Calculate the percentage of each isomer using area normalization.
-
% Isomer = (Area of Individual Isomer Peak / Total Area of All Isomer Peaks) * 100
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol confirms the identity and the cis/trans diastereomeric ratio.
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[6]
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard 1D Proton (¹H) acquisition.
-
Parameters: 30° pulse width, 2-second relaxation delay, 16-32 scans.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Identity Confirmation: Compare the observed chemical shifts and multiplicities to a known spectrum or theoretical prediction. Key signals include the C4-H proton (a multiplet around 3.5-4.0 ppm) and the C3-CH₃ group (a doublet around 0.9-1.1 ppm).
-
Diastereomer Ratio: Identify distinct signals for the cis and trans isomers (e.g., the C3-CH₃ doublet may be resolved into two separate doublets). Integrate the corresponding unique peaks for each diastereomer. The ratio of the integrals directly corresponds to the molar ratio of the diastereomers.
-
Conclusion
Assessing the purity of synthetic this compound is a multi-dimensional task that cannot be satisfied by a single analytical method. A scientifically sound and defensible purity statement relies on an orthogonal approach. Gas Chromatography with FID provides the robust foundation for an overall purity assay and the quantification of process-related impurities. Chiral GC is the definitive technique for resolving the complex stereoisomeric profile. Finally, NMR spectroscopy serves as the ultimate arbiter of structural identity and provides an independent measure of the diastereomeric ratio. By integrating these techniques, researchers and drug developers can build a comprehensive, trustworthy, and authoritative purity profile essential for advancing their scientific and commercial objectives.
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A Comparative Guide to the Synthesis and Applications of 3-Methyl-tetrahydro-pyran-4-ol Isomers
For researchers, chemists, and professionals in drug development, the tetrahydropyran (THP) moiety is a cornerstone of many biologically active molecules and specialty chemicals. Among its derivatives, 3-Methyl-tetrahydro-pyran-4-ol presents a structurally simple yet stereochemically rich scaffold. The relative orientation of the methyl and hydroxyl groups, giving rise to cis and trans diastereomers, can profoundly influence the molecule's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of the synthesis and potential applications of these stereoisomers, offering field-proven insights and experimental data to inform research and development.
Introduction to this compound
The this compound structure is a six-membered heterocyclic alcohol with two stereocenters at positions 3 and 4. This results in two pairs of enantiomers, which are diastereomeric to each other: (3R,4S)- and (3S,4R)- forming the cis pair, and (3R,4R)- and (3S,4S)- forming the trans pair. The spatial arrangement of the substituents dictates the molecule's conformation and its interactions with biological targets or olfactory receptors. Understanding and controlling the synthesis of these specific isomers is therefore paramount for their effective application.
Comparative Synthesis of cis- and trans-3-Methyl-tetrahydro-pyran-4-ol
The primary and most direct route to this compound is the reduction of the corresponding ketone, 3-methyldihydro-2H-pyran-4(3H)-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, a principle that allows for the selective synthesis of either the cis or trans isomer.
Diastereoselective Reduction of 3-Methyl-tetrahydropyran-4-one
The reduction of cyclic ketones is a classic example of stereochemical control. The approach of the hydride reagent can occur from either the axial or equatorial face of the pyranone ring, leading to the formation of the corresponding equatorial or axial alcohol.
-
Synthesis of the trans Isomer (Equatorial Attack): Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), favor attack from the less sterically hindered equatorial face. This results in the formation of the axial alcohol, which, in the case of this compound, corresponds to the trans isomer. Studies on the closely related 2-methyltetrahydropyran-4-one have shown that L-Selectride reduction yields predominantly the equatorial alcohol (the analogous trans-like product) in a 73:27 ratio.[1]
-
Synthesis of the cis Isomer (Axial Attack): Less sterically demanding reagents, such as sodium borohydride (NaBH₄), can approach from the axial face, particularly when there is no significant steric hindrance. This leads to the formation of the more thermodynamically stable equatorial alcohol, corresponding to the cis isomer of this compound. The reduction of 2-methyltetrahydropyran-4-one with NaBH₄ gives a product ratio that can be compared to that of 3-methylcyclohexanone, suggesting a preference for the formation of the thermodynamically favored product.[1]
Below is a diagram illustrating the stereoselective reduction pathways.
Caption: Stereoselective reduction of 3-methyl-tetrahydropyran-4-one.
Table 1: Comparison of Reducing Agents for the Synthesis of this compound Isomers
| Reducing Agent | Predominant Isomer | Stereoselectivity (trans:cis) | Reaction Conditions | Reference |
| Sodium Borohydride (NaBH₄) | cis (likely) | Moderate | Methanol, 0°C to 20°C | [2] |
| L-Selectride® | trans (likely) | Good (e.g., ~73:27 for analog) | Tetrahydrofuran (THF), -78°C to room temperature | [1] |
Alternative Synthetic Route: The Prins Cyclization
The Prins cyclization offers a powerful alternative for constructing the tetrahydropyran ring system. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For the synthesis of this compound, this would involve the reaction of 1-buten-3-ol with acetaldehyde. The stereochemical outcome of the Prins cyclization is influenced by the catalyst and reaction conditions, with some methods favoring the formation of cis-disubstituted products.[3]
Caption: General Prins cyclization pathway for this compound.
Comparative Applications of cis- and trans-3-Methyl-tetrahydro-pyran-4-ol
The distinct spatial arrangement of the methyl and hydroxyl groups in the cis and trans isomers is expected to lead to different biological activities and olfactory properties.
Applications in the Fragrance Industry
The tetrahydropyran-4-ol scaffold is a known feature in several fragrance molecules. A prominent example is 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, commercially known as Florol®, which possesses a soft, floral, muguet (lily-of-the-valley) scent.[4][5] This suggests that the simpler this compound isomers are also likely to have interesting and distinct odor profiles. While specific sensory data for the individual isomers of this compound is not widely published, it is a common principle in fragrance chemistry that stereoisomers can have dramatically different scents.
Table 2: Olfactory Properties of a Related Tetrahydropyran-4-ol Derivative
| Compound | Common Name | Odor Profile |
| 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol | Florol® | Soft floral, muguet, with aspects of rose, cyclamen, lavender, and lilac.[5] |
Applications in Medicinal Chemistry
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. Derivatives of tetrahydropyran have been reported to exhibit antimicrobial, antifungal, antiviral, and anticancer properties.[6]
The stereochemistry of these molecules is often critical for their biological function. For instance, studies on the antimicrobial activity of stereoisomers of other tetrahydropyran-containing natural products have shown that different isomers can have varying levels of potency against different microorganisms.[7] Similarly, the cytotoxic effects of some heterocyclic compounds have been shown to be dependent on their cis/trans configuration.[8][9]
Table 3: Illustrative Biological Activities of Tetrahydropyran Derivatives
| Compound Class | Biological Activity | Stereochemical Significance |
| Dihydropyran derivatives | Antimicrobial (antibacterial and antifungal) | Activity is dependent on the overall structure; stereochemistry is a key factor in binding to biological targets.[6] |
| Morinols (tetrahydropyran sesquineolignans) | Antifungal and antibacterial | Different stereoisomers show varying levels of activity against different microbial strains.[7] |
| cis-2,4-diaryl-r-3-methyl-1,2,3,4-tetrahydroquinolines | Cytotoxic against human breast cancer cell lines | The specific cis configuration was evaluated for its cytotoxic effects.[8] |
| Platinum(IV) diazido complexes | Photocytotoxic | trans isomers were found to be more photocytotoxic than their cis counterparts.[10] |
Experimental Protocols
General Procedure for the Reduction of 3-Methyldihydro-2H-pyran-4(3H)-one with Sodium Borohydride
This protocol is adapted from a known procedure for the synthesis of this compound.[2]
-
Dissolve 3-methyldihydro-2H-pyran-4(3H)-one (1.0 g, 8.9 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (410 mg, 10.7 mmol) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully quench the reaction by the dropwise addition of water (3 mL) over 10 minutes.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane (15 mL) to the residue and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to afford this compound as a colorless oil/solid (yield reported as 76%).
Note: This procedure is expected to yield a mixture of diastereomers, likely enriched in the cis isomer.
Conceptual Protocol for the Diastereoselective Reduction with L-Selectride
This conceptual protocol is based on general procedures for L-Selectride reductions.[11]
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-methyldihydro-2H-pyran-4(3H)-one in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride (1.0 M in THF, typically 1.1-1.5 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at -78 °C by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide to decompose the borane residues.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired trans-3-Methyl-tetrahydro-pyran-4-ol.
Conclusion
The stereoisomers of this compound represent valuable building blocks for the development of new fragrances and pharmaceuticals. The ability to selectively synthesize the cis and trans isomers through the judicious choice of reducing agents for the corresponding ketone is a key enabling technology. While the specific properties of these individual isomers are not yet fully elucidated in public literature, the established principles of stereochemistry in fragrance and medicinal chemistry strongly suggest that they will possess distinct and potentially valuable characteristics. Further research into the stereoselective synthesis and comparative evaluation of the biological and olfactory properties of these simple yet important molecules is warranted and holds significant promise for innovation in these fields.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
